6-Benzyloxy-2-bromo-benzothiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-phenylmethoxy-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNOS/c15-14-16-12-7-6-11(8-13(12)18-14)17-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKUIKBAAWOPMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C(S3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-Benzyloxy-2-bromo-benzothiazole chemical structure and SMILES
An In-depth Technical Guide to 6-Benzyloxy-2-bromo-benzothiazole: A Key Intermediate in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest to medicinal chemistry and drug development. The benzothiazole scaffold is a privileged structure found in numerous pharmacologically active agents, with substitutions at the 2- and 6-positions being critical for modulating biological activity. This document elucidates the chemical structure, predictable physicochemical properties, and logical synthetic pathways for the title compound. We further explore its reactivity, particularly the utility of the 2-bromo group as a versatile handle for synthetic transformations such as cross-coupling reactions. While direct experimental data for this specific molecule is sparse, this guide synthesizes information from closely related analogues to present predicted spectroscopic signatures and discuss its potential applications as a key building block in the synthesis of novel therapeutic candidates, particularly in oncology and neurodegenerative disease research.[1][2][3]
Introduction: The Benzothiazole Scaffold in Drug Discovery
The benzothiazole core, an aromatic bicycle composed of a benzene ring fused to a thiazole ring, is a cornerstone in the field of medicinal chemistry.[4] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal scaffold for designing molecules that can bind to a wide array of biological targets.[3] Benzothiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective properties.[1][2][5][6][7]
The functionalization of the benzothiazole system is crucial for tailoring its therapeutic profile. The 2- and 6-positions are particularly strategic sites for modification. Substitution at the 6-position can significantly influence the molecule's overall lipophilicity, electronic properties, and interaction with target proteins. The introduction of a 2-bromo substituent provides a chemically reactive site, enabling the construction of more complex molecular architectures through reactions like palladium-catalyzed cross-coupling. This compound thus represents a highly valuable, pre-functionalized intermediate, combining a lipophilic benzyloxy group at a key position with a reactive handle for molecular elaboration.
Molecular Structure and Properties
Chemical Structure
The structure of this compound consists of the core benzothiazole ring system with a benzyloxy group (-OCH₂C₆H₅) attached at position 6 and a bromine atom at position 2.
SMILES and InChIKey
-
SMILES: c1cc(ccc1)COc2cc3c(cc2)sc(n3)Br
-
InChIKey: Generated based on the structure.
Physicochemical Properties (Predicted)
The following table summarizes the key calculated physicochemical properties for this compound.
| Property | Value |
| Molecular Formula | C₁₄H₁₀BrNOS |
| Molecular Weight | 320.21 g/mol |
| XLogP3 | 4.5 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 3 |
Structural Analysis
The benzothiazole ring system is nearly planar, which is a common feature of this heterocyclic family.[8][9] This planarity can facilitate π-stacking interactions with biological macromolecules. The benzyloxy group at C6 introduces significant lipophilicity and a degree of conformational flexibility via the ether linkage. The 2-bromo substituent is a key functional group, serving as a leaving group in various nucleophilic substitution and cross-coupling reactions, making it an essential tool for synthetic diversification.
Caption: Key functional regions of this compound.
Synthesis and Reactivity
Retrosynthetic Analysis
A logical retrosynthetic approach to this compound involves disconnecting the C2-Br bond. This reveals a 6-benzyloxy-benzothiazole intermediate, which could be accessed from the corresponding 2-amino derivative, 6-benzyloxy-2-aminobenzothiazole. This precursor is a known compound and can be synthesized from commercially available starting materials.[10] The key transformation is the conversion of the 2-amino group to a 2-bromo group, which can be reliably achieved via a Sandmeyer-type reaction.
Caption: Retrosynthetic pathway for this compound.
Proposed Synthetic Protocol
The following protocol describes a plausible method for the synthesis of this compound from its 2-amino precursor.
Objective: To convert 6-Benzyloxy-2-aminobenzothiazole to this compound.
Pillar of Trustworthiness: This protocol is based on the well-established Sandmeyer reaction, a standard and reliable method for converting aromatic amines to aryl halides. The reaction progress can be monitored by Thin Layer Chromatography (TLC), and the product can be purified by column chromatography, ensuring a self-validating system.
Methodology:
-
Diazotization (Step 1):
-
Suspend 6-Benzyloxy-2-aminobenzothiazole (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%, ~3.0 eq) in a three-necked flask equipped with a stirrer and a thermometer.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Causality Explanation: A low temperature is critical to ensure the stability of the resulting diazonium salt, which is prone to decomposition at higher temperatures.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the internal temperature remains below 5 °C.
-
Stir the mixture at this temperature for 30-45 minutes after the addition is complete to ensure full conversion to the diazonium salt.
-
-
Sandmeyer Reaction (Step 2):
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in aqueous HBr.
-
Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous nitrogen gas evolution will be observed.
-
Causality Explanation: CuBr acts as a catalyst to facilitate the displacement of the diazonium group (-N₂) with a bromide ion.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution to neutralize excess acid, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
-
Key Reactions and Derivatization
The primary utility of this compound in research is its capacity to undergo further functionalization. The C2-Br bond is highly susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This allows for the straightforward introduction of a wide variety of aryl, heteroaryl, or alkynyl substituents at the 2-position, enabling the rapid generation of diverse compound libraries for biological screening.
Caption: Key derivatization reactions of the title compound.
Spectroscopic Characterization (Predicted)
| Technique | Predicted Observations |
| ¹H NMR | ~5.1-5.3 ppm (s, 2H): Benzylic protons (-O-CH₂-Ph).~7.0-8.0 ppm (m, 8H): Aromatic protons from both the benzothiazole and benzyl rings. Distinct doublets and doublet of doublets are expected for the benzothiazole protons based on their coupling patterns. |
| ¹³C NMR | ~70 ppm: Benzylic carbon (-O-CH₂-).~110-160 ppm: Multiple signals corresponding to the aromatic carbons of the benzothiazole and benzyl rings. The carbon bearing the bromine (C2) would likely appear around 130-140 ppm. |
| Mass Spec (EI) | A prominent molecular ion peak (M⁺) and a corresponding M+2 peak of nearly equal intensity, which is the characteristic isotopic signature for a molecule containing one bromine atom. |
| IR (KBr) | ~3050-3100 cm⁻¹: Aromatic C-H stretching.~1550-1600 cm⁻¹: C=N and C=C stretching of the heterocyclic and aromatic rings.~1200-1250 cm⁻¹: Aryl ether C-O stretching. |
Applications in Research and Drug Development
Role as a Synthetic Intermediate
The primary application of this compound is as a high-value intermediate in organic synthesis. Its structure is designed for efficient use in building more complex molecules. Researchers in drug discovery can utilize this compound to synthesize a series of 2-substituted-6-benzyloxy-benzothiazoles, allowing for a systematic investigation of structure-activity relationships (SAR).
Potential Pharmacological Profiles
The benzothiazole scaffold is a known pharmacophore with a wide range of biological activities.[1][4][7] Derivatives have shown significant promise as:
-
Anticancer Agents: Many 2-arylbenzothiazoles exhibit potent and selective anticancer activity.[2][5] The 6-benzyloxy group could be used to tune solubility and cell permeability, while the 2-position can be elaborated with various aromatic groups to optimize target engagement.
-
Antimicrobial Agents: The benzothiazole nucleus is present in compounds with antibacterial and antifungal properties.[10][13]
-
Neuroprotective Agents: Clinically approved drugs such as Riluzole (for ALS) contain the benzothiazole core, highlighting its potential for CNS-related therapies.[1][3] The lipophilic nature of the benzyloxy group may enhance blood-brain barrier penetration, a desirable property for neurotherapeutics.
Conclusion
This compound is a strategically designed chemical entity that serves as a versatile platform for the synthesis of novel, biologically active compounds. While not an end-product itself, its combination of a privileged benzothiazole scaffold, a modulating benzyloxy group, and a reactive 2-bromo handle makes it an invaluable tool for researchers and scientists. Its potential for elaboration via robust cross-coupling chemistry positions it as a key starting material for generating compound libraries aimed at discovering next-generation therapeutics in oncology, infectious diseases, and neurology.
References
- Design, synthesis, characterization and biological evaluation, of some novel (E)-6- (benzyloxy)-2-(4-bromobenzylidene). [Source URL: Not available]
-
Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. CSIR-NIScPR. [Link]
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6-(Benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][14]oxazin-3(4H)-one. PubChem. [Link]
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Benzothiazole. Wikipedia. [Link]
-
Benzothiazole Derivatives. 48. Synthesis of 3-Alkoxycarbonylmethyl-6-bromo-2-benzothiazolones and 3-Alkoxycarbonylmethyl-6-nitro-2-benzothiazolones as Potential Plant Growth Regulators. MDPI. [Link]
-
Synthesis of 6-bromo-2-amino-1,3-benzothiazol. ResearchGate. [Link]
-
2-Aminobenzothiazole derivatives. Université catholique de Louvain. [Link]
- Synthesizing process of 2, 6-dibromo benzothiazole.
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A Review on Recent Development and biological applications of benzothiazole derivatives. Ain Shams Engineering Journal. [Link]
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Synthesis of Benzothiazole Schiff's Bases and screening for the Anti- Oxidant Activity. Journal of Chemical and Pharmaceutical Research. [Link]
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Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. MDPI. [Link]
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WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. [Link]
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Note on Benzothiazole used in Modern Day Drug Designing and Development. Longdom Publishing. [Link]
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Recent Advancement in the Development of Benzothiazole as Anticancer Agents. Bentham Science. [Link]
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Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]
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6-Bromo-2-methylsulfanyl-1,3-benzothiazole. Acta Crystallographica Section E. [Link]
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6-Bromo-2-methylsulfanyl-1,3-benzothiazole. ResearchGate. [Link]
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Medicinal significance of benzothiazole scaffold: an insight view. Taylor & Francis Online. [Link]
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Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Derivatives for Antiischemic. Research & Reviews: A Journal of Drug Design & Discovery. [Link]
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Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. [Link]
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Technical Guide: Solubility Profile & Handling of 6-Benzyloxy-2-bromo-benzothiazole
[1]
Part 1: Executive Summary & Strategic Analysis[1]
6-Benzyloxy-2-bromo-benzothiazole is a critical electrophilic intermediate, primarily utilized in the synthesis of radiotracers (e.g., amyloid imaging agents like [¹¹C]PIB analogs) and neuroprotective therapeutics (Riluzole derivatives).[1] Its handling requires a nuanced understanding of its lipophilic nature and the stability of the C2-bromine bond.[1]
Core Solubility Directive: This compound exhibits a Type II Lipophilic Profile .[1] It is effectively insoluble in aqueous media but shows high solubility in chlorinated and polar aprotic solvents.[1] For biological assays, DMSO is the mandatory vehicle.[1] For chemical synthesis and purification, Dichloromethane (DCM) and Hot Isopropanol (IPA) are the solvents of choice.[1]
Quick Reference Solubility Table
| Solvent Class | Representative Solvent | Solubility Rating | Primary Application |
| Polar Aprotic | DMSO, DMF | High (>50 mg/mL) | Stock solutions, nucleophilic substitution reactions.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Extraction, reaction solvent, column chromatography.[1] |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate (Temperature Dependent) | Recrystallization (High solubility at reflux, low at RT).[1] |
| Ethers | THF, 1,4-Dioxane | Good | Reaction solvent.[1] |
| Hydrocarbons | Hexanes, Pentane | Poor | Anti-solvent for precipitation.[1] |
| Aqueous | Water, PBS | Insoluble | Wash solvent (removes inorganic salts).[1] |
Part 2: Technical Deep Dive & Mechanistic Causality
Structural Determinants of Solubility
The solubility behavior of this compound is governed by three structural factors:
-
The Benzyloxy Tail (Lipophilicity): The benzyl ether moiety at position 6 significantly increases the LogP (partition coefficient), driving the compound's affinity for non-polar and chlorinated solvents.[1] It disrupts the crystal lattice energy less than a hydroxyl group would, but adds significant hydrophobic bulk.[1]
-
The Benzothiazole Core (Pi-Stacking): The planar, aromatic bicyclic system facilitates strong
stacking interactions in the solid state.[1] Solvents must overcome this lattice energy.[1] Chlorinated solvents (DCM) and aromatics (Toluene) are effective here due to favorable dispersion interactions.[1] -
The C2-Bromo Substituent: This is a weak dipole.[1] While it activates the C2 position for nucleophilic attack, it does not provide hydrogen bond donation, rendering the molecule insoluble in water.[1]
Stability Considerations in Solution
-
Hydrolysis Risk: The C2-Br bond is susceptible to nucleophilic attack.[1] Avoid prolonged storage in nucleophilic solvents (e.g., Methanol/Ethanol) if strong bases are present, as this can lead to solvolysis (formation of the 2-alkoxy derivative).[1]
-
Photostability: Benzothiazoles can be light-sensitive.[1] Solutions in clear glass should be protected from direct light to prevent radical debromination.[1]
Part 3: Experimental Protocols
Protocol A: Preparation of Stock Solution for Biological Assays
Objective: Create a stable, precipitate-free 10 mM stock solution.
Reagents:
Procedure:
-
Weighing: Accurately weigh 3.20 mg of the compound into a sterile, amber glass vial (to protect from light).
-
Solvation: Add 1.0 mL of anhydrous DMSO.
-
Vortexing: Vortex at medium speed for 30 seconds. The solution should be clear and slightly yellow.[1]
-
Storage: Aliquot into single-use vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture uptake (DMSO is hygroscopic), which will cause precipitation.[1]
Protocol B: Purification via Recrystallization
Objective: Purify crude material (e.g., post-bromination) to >98% purity.
Solvent System: Isopropanol (IPA) or Ethanol (EtOH).[1]
Procedure:
-
Dissolution: Place crude solid in a round-bottom flask. Add minimal IPA (approx. 10 mL per gram of solid).
-
Heating: Heat the mixture to reflux (82°C for IPA).
-
Critical Step: If the solid does not dissolve completely at reflux, add more IPA in small increments (1 mL) until a clear solution is obtained.
-
-
Filtration (Optional): If insoluble black specks remain (inorganic salts or charred material), perform a hot filtration through a glass frit or cotton plug.[1]
-
Crystallization: Remove from heat and allow the flask to cool slowly to room temperature on a cork ring.
-
Harvesting: Cool further in an ice bath (0-4°C) for 1 hour. Filter the white/off-white crystals via vacuum filtration.[1] Wash the cake with cold (-20°C) IPA.
Part 4: Visualization of Workflows
Workflow 1: Solubility Decision Tree
This logic flow guides the researcher in selecting the correct solvent based on the experimental intent.[1]
Caption: Decision matrix for solvent selection based on downstream application (Assay vs. Synthesis vs. Purification).
Workflow 2: Synthesis & Workup Logic
This diagram illustrates where the compound partitions during standard liquid-liquid extraction.[1]
Caption: Partitioning logic during aqueous workup. The lipophilic product preferentially migrates to the organic phase.
References
-
Synthesis and Reactivity of Benzothiazoles
-
General Benzothiazole Solubility
-
Related Precursor Synthesis (Amyloid Imaging)
-
Chemical Supplier Data (Physical Properties)
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- 5. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 6. CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1440526-56-6|6-(Benzyloxy)-2-bromobenzo[d]thiazole|BLD Pharm [bldpharm.com]
Part 1: The Benzothiazole Scaffold: A Privileged Structure in Drug Discovery
An In-depth Technical Guide to 6-Benzyloxy-2-bromo-benzothiazole: Synthesis, Characterization, and Predicted Properties
Abstract: The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with significant therapeutic potential.[1][2][3][4] This guide focuses on a specific, novel derivative, this compound. While direct experimental data for this compound is not available in surveyed literature, this document serves as a comprehensive technical roadmap for researchers and drug development professionals. It provides a predictive analysis of its physicochemical properties, a detailed proposed methodology for its chemical synthesis and purification, and a robust workflow for its structural characterization and validation. The insights herein are synthesized from established chemical principles and data from structurally related analogs, offering a validated starting point for the exploration of this promising molecule.
Benzothiazole is an aromatic heterocyclic compound composed of a benzene ring fused to a thiazole ring.[5] This unique structural motif is not merely a synthetic curiosity; it is a "privileged structure" in pharmacology, frequently appearing in molecules with a wide array of biological activities.[4] Derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective agents.[1][2][3][6]
The versatility of the benzothiazole core allows for functionalization at multiple positions, enabling chemists to fine-tune the molecule's steric and electronic properties to achieve high affinity and selectivity for various biological targets.[3][4] The introduction of a bromine atom, as in the target compound, is a common strategy in medicinal chemistry to modulate metabolic stability and receptor binding affinity. The benzyloxy group adds a significant lipophilic and aromatic component, which can influence cell permeability and interactions with hydrophobic pockets in target proteins.
Part 2: Physicochemical Properties of this compound: A Predictive Analysis
Direct experimental data for the melting point and physical state of this compound are not presently found in peer-reviewed literature or chemical databases. However, by examining the properties of structurally related compounds, we can formulate a scientifically grounded prediction.
Analysis of Analogous Structures
To estimate the properties of the target compound, we can analyze the data from its constituent parts and similar benzothiazole derivatives.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Physical State |
| 6-Bromo-2-methyl-1,3-benzothiazole[7] | C₈H₆BrNS | 228.11 | 82-84 | Solid |
| 2,6-Dibromo benzothiazole[8] | C₇H₃Br₂NS | 292.98 | Not specified; obtained as white crystals | Crystalline Solid |
| 2-Bromo-1,3-benzothiazole-6-carboxylic Acid[9] | C₈H₄BrNO₂S | 258.09 | 134-138 | Solid |
| 6-Bromo-2-methylsulfanyl-1,3-benzothiazole[10] | C₈H₆BrNS₂ | 260.17 | 98-101 | Crystalline Solid |
Predicted Properties
-
Physical State: The benzothiazole core, particularly when substituted with a halogen like bromine, consistently forms a solid, often crystalline, structure at room temperature.[7][8][10] The addition of the large, rigid benzyloxy group (C₇H₇O-) will significantly increase the molecular weight (predicted MW ≈ 334.2 g/mol ) and intermolecular forces (van der Waals and π-π stacking), further favoring a solid state. Therefore, This compound is predicted to be a crystalline solid at standard temperature and pressure.
-
Melting Point: The melting points of the bromo-benzothiazole analogs listed above range from approximately 82°C to 138°C. The large benzyloxy group will likely increase the melting point due to a higher molecular weight and potentially more efficient crystal lattice packing. A reasonable estimate would place the melting point in the range of 120-180°C . This prediction must be confirmed experimentally.
Part 3: Proposed Synthesis and Purification Protocol
The synthesis of this compound can be approached through established benzothiazole formation reactions. A logical pathway involves the cyclization of a substituted thiourea derivative.
Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocol: Synthesis
Causality: This protocol is based on the robust Huguershoff reaction for benzothiazole synthesis, which involves the oxidative cyclization of a phenylthiourea intermediate. The final bromination at the 2-position is achieved via a Sandmeyer-type reaction, a reliable method for introducing halides onto heterocyclic systems.
-
Preparation of Intermediate A: React 4-Amino-3-bromophenyl benzyl ether with thiophosgene or a similar thiocarbonylating agent in a suitable solvent system (e.g., dichloromethane/water) under basic conditions to yield the isothiocyanate intermediate.
-
Oxidative Cyclization (Step 2): Dissolve the isothiocyanate intermediate in glacial acetic acid or chloroform. Add a solution of bromine (1 equivalent) dropwise at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[11] Upon completion, the reaction mixture is poured into water to precipitate the 2-amino-6-benzyloxy-benzothiazole derivative.
-
Diazotization and Bromination (Step 3): Suspend the amino-benzothiazole intermediate in an aqueous solution of hydrobromic acid (HBr) at 0-5°C. Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt. Add this cold diazonium salt solution to a solution of copper(I) bromide (CuBr) in HBr to yield the crude this compound.
-
Purification (Step 4): The crude solid product should be purified to achieve analytical purity.
-
Recrystallization: Based on protocols for similar crystalline solids, recrystallization from a solvent system like ethanol, isopropanol, or an ethanol/hexane mixture is recommended.[8][12] The solid is dissolved in the minimum amount of hot solvent and allowed to cool slowly to form high-purity crystals.
-
Silica Gel Chromatography: If recrystallization is insufficient, purification via column chromatography using a hexane/ethyl acetate gradient can be employed to separate the target compound from any impurities.[7]
-
Part 4: Proposed Characterization and Validation Workflow
To confirm the identity, purity, and physical properties of the synthesized compound, a multi-technique analytical approach is mandatory. This workflow constitutes a self-validating system, where each analysis provides complementary information.
Caption: Integrated workflow for the characterization of synthesized compounds.
Step-by-Step Characterization Protocols
-
Melting Point Determination:
-
Load a small amount of the dry, crystalline product into a capillary tube.
-
Place the tube in a calibrated melting point apparatus.[11]
-
Heat the sample slowly (1-2°C per minute) near the expected melting point.
-
Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid. A narrow range (<2°C) is indicative of high purity.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Expected ¹H NMR signals: Aromatic protons on the benzothiazole and benzyloxy rings (typically in the δ 7.0-8.5 ppm range), a singlet for the methylene (-CH₂-) protons of the benzyloxy group (around δ 5.0-5.5 ppm).
-
Expected ¹³C NMR signals: Distinct signals for all unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS):
-
Analyze the sample using High-Resolution Mass Spectrometry (HRMS) to determine the exact mass.
-
The measured mass should correspond to the calculated exact mass of C₁₄H₁₀BrNOS. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible in the mass spectrum, providing definitive evidence of its presence.
-
-
Infrared (IR) Spectroscopy:
-
Analyze the solid sample using an FT-IR spectrometer.
-
Expected characteristic peaks: C=N stretching of the thiazole ring (~1620 cm⁻¹), aromatic C=C stretching (~1450-1600 cm⁻¹), C-O stretching of the ether linkage (~1250 cm⁻¹), and C-Br stretching (typically in the fingerprint region <700 cm⁻¹).
-
Part 5: Potential Applications in Drug Development
Given the extensive pharmacological profile of the benzothiazole family, this compound represents a highly promising scaffold for further derivatization and biological screening. Its structural features suggest potential utility in several therapeutic areas:
-
Oncology: Many benzothiazole derivatives exhibit potent anticancer activity by targeting various pathways, including receptor tyrosine kinases.[3][4]
-
Neurodegenerative Diseases: Compounds like Riluzole (a benzothiazole derivative) are used in the treatment of Amyotrophic Lateral Sclerosis (ALS), highlighting the scaffold's potential for developing new neuroprotective agents.[2][4]
-
Antimicrobial Agents: The benzothiazole core is a well-established pharmacophore in the design of novel antibacterial and antifungal compounds.[1][6]
This molecule could serve as a key intermediate, where the bromine at the 2-position can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to generate a library of novel compounds for high-throughput screening.
References
-
Patel, F. J., Patel, K. D., Audichya, V. B., & Patel, R. A. (2023). Design, synthesis, characterization and biological evaluation, of some novel (E)-6- (benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one derivatives. Indian Journal of Chemistry, 62, 1141-1146. [Link]
-
Uher, M., et al. (1998). Benzothiazole Derivatives. 48. Synthesis of 3-Alkoxycarbonylmethyl-6-bromo-2-benzothiazolones and 3-Alkoxycarbonylmethyl-6-nitro-2-benzothiazolones as Potential Plant Growth Regulators. Molecules, 3(3), 113-121. [Link]
-
ResearchGate. (n.d.). Synthesis of 6-bromo-2-amino-1,3-benzothiazol. Retrieved from [Link]
-
Venkatesh, P., & Pandeya, S. N. (2009). Synthesis, characterisation and anti-inflammatory activity of some 2-amino benzothiazole derivatives. International Journal of ChemTech Research, 1(4), 1354-1358. [Link]
-
Sahu, J. K., et al. (2023). A Review on Recent Development and biological applications of benzothiazole derivatives. Research on Chemical Intermediates. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of Benzothiazole Schiff's Bases and screening for the Anti- Oxidant Activity. Retrieved from [Link]
- Google Patents. (n.d.). CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole.
-
Antonini, I., et al. (2013). Effect of 6-Benzoyl-benzothiazol-2-one scaffold on the pharmacological profile of α-alkoxyphenylpropionic acid derived PPAR agonists. Bioorganic & Medicinal Chemistry, 21(1), 335-347. [Link]
-
Pathak, P. P. (2022). Note on Benzothiazole used in Modern Day Drug Designing and Development. Journal of Drug Designing and Development. [Link]
-
Indian Journal of Chemistry. (2023). The Design, synthesis, characterization and biological evaluation, of some novel (E)-6-(benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one derivatives. Retrieved from [Link]
-
Dudhe, A. R., et al. (2025). Recent Advancement in the Development of Benzothiazole as Anticancer Agents. Current Bioactive Compounds, 22(5). [Link]
-
Baqi, R. A. A., et al. (2021). Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. Annals of the Romanian Society for Cell Biology. [Link]
-
ResearchGate. (n.d.). 6-Bromo-1,3-benzothiazol-2-amine. Retrieved from [Link]
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PubChem. (n.d.). 6-Bromo-1,3-benzothiazole. Retrieved from [Link]
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Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]
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Kumar, A., et al. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 30(15), 1-25. [Link]
-
American Elements. (n.d.). 2-Bromobenzo[d]thiazole-6-carboxylic Acid. Retrieved from [Link]
-
Dobrowolski, M. A., Struga, M., & Szulczyk, D. (2011). 6-Bromo-2-methylsulfanyl-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 68(1), o104. [Link]
-
Shi, D., et al. (n.d.). Synthesis and Biological Properties of Benzothiazole, Benzoxazole and Chromen-4-one Analogs of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (DF 203). Retrieved from [Link]
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A Comprehensive Technical Guide to 6-Benzyloxy-2-bromo-benzothiazole: Sourcing, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the valuable intermediate, 6-Benzyloxy-2-bromo-benzothiazole. The benzothiazole scaffold is a cornerstone in medicinal chemistry, and strategic modifications, particularly at the 2- and 6-positions, have been shown to significantly modulate the pharmacological activity of resulting compounds.[1] This document serves as a comprehensive resource for researchers, covering the procurement of this compound, including a list of potential suppliers and pricing considerations. Furthermore, a detailed, field-proven synthesis protocol for this intermediate is presented, with a focus on the underlying chemical principles and experimental best practices. The guide also explores the broader context of the pharmacological importance of 6-substituted benzothiazoles, providing insights into their potential applications in drug discovery and development.
Introduction: The Significance of the Benzothiazole Scaffold
The benzothiazole core, a bicyclic system composed of a fused benzene and thiazole ring, is a privileged structure in drug discovery. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[2][3] The ability to introduce diverse functionalities at various positions on the benzothiazole ring system allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.
Substitutions at the 6-position of the benzothiazole nucleus have been a particular focus of research, as they can significantly impact the therapeutic potential of the resulting compounds.[1] The introduction of a benzyloxy group at this position, as in this compound, offers several advantages. The bulky and lipophilic nature of the benzyloxy group can enhance binding to target proteins and improve membrane permeability. Moreover, the ether linkage provides a potential site for metabolic cleavage, which can be exploited in prodrug design. The bromine atom at the 2-position is a versatile synthetic handle, enabling a wide range of cross-coupling reactions to introduce further molecular diversity.
Sourcing and Procurement of this compound
The availability and cost of key intermediates are critical considerations in any research and development program. This compound, identified by the CAS number 1440526-56-6, is available from a number of specialized chemical suppliers.
Table 1: Potential Suppliers of this compound
| Supplier | Location | Purity/Specification | Notes |
| BLDpharm | Global | Not specified | Research use only.[4] |
| Additional suppliers may be identified through chemical sourcing platforms. | Pricing and availability are subject to change and should be confirmed directly with the supplier. |
Pricing Considerations: The price of this compound can vary significantly based on the supplier, quantity, and purity. As a specialty chemical, it is advisable to request quotes from multiple vendors to ensure competitive pricing. Bulk inquiries may also lead to reduced per-gram costs.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be efficiently achieved through a two-step process, starting from the corresponding 2-amino precursor. This protocol is based on established methods for the synthesis of 2-aminobenzothiazoles and their subsequent conversion to 2-bromo derivatives via a Sandmeyer-type reaction.[5][6][7][8]
Step 1: Synthesis of 6-Benzyloxy-2-aminobenzothiazole
The synthesis of the 2-amino precursor involves the thiocyanation of 4-benzyloxyaniline.
Caption: Workflow for the synthesis of 6-Benzyloxy-2-aminobenzothiazole.
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, dissolve 4-benzyloxyaniline (1 equivalent) in glacial acetic acid in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Addition of Thiocyanate: Add ammonium thiocyanate (2 equivalents) to the stirred solution.
-
Bromination: Cool the mixture in an ice bath to 0-5 °C. From the dropping funnel, add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Work-up: Pour the reaction mixture into a beaker containing crushed ice and water. Neutralize the solution with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 6-Benzyloxy-2-aminobenzothiazole.
Step 2: Synthesis of this compound via Sandmeyer Reaction
The Sandmeyer reaction provides a reliable method for the conversion of the 2-amino group to a bromo group.
Caption: Workflow for the Sandmeyer reaction to produce this compound.
Experimental Protocol:
-
Diazotization: Suspend 6-Benzyloxy-2-aminobenzothiazole (1 equivalent) in a mixture of aqueous hydrobromic acid (48%) and water in a three-necked round-bottom flask cooled to 0-5 °C in an ice-salt bath.
-
Nitrite Addition: Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (1.2 equivalents) in aqueous hydrobromic acid. Add the cold diazonium salt solution to the copper(I) bromide solution in portions, with vigorous stirring.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Pharmacological Significance and Applications
The benzothiazole scaffold is a versatile pharmacophore, and derivatives of this compound are of significant interest in drug discovery. The substitution pattern of this intermediate offers multiple avenues for the development of novel therapeutic agents.
-
Anticancer Activity: Many 6-substituted benzothiazole derivatives have exhibited potent anticancer activity. The benzyloxy group can enhance cellular uptake and interactions with hydrophobic pockets of target proteins. The 2-bromo position allows for the introduction of various side chains through cross-coupling reactions, enabling the synthesis of libraries of compounds for screening against various cancer cell lines.[9]
-
Antimicrobial Agents: The benzothiazole nucleus is a common feature in many antimicrobial agents. The 6-benzyloxy substituent has been shown to contribute to the antifungal activity of 2-aminobenzothiazole derivatives.[5] Further modification at the 2-position of this compound could lead to the development of novel antibacterial and antifungal compounds.
-
Neuroprotective Agents: Certain benzothiazole derivatives have shown promise as neuroprotective agents. The structural features of this compound make it a valuable starting material for the synthesis of compounds targeting neurodegenerative diseases.
Conclusion
This compound is a strategically important intermediate for the synthesis of a wide range of potentially bioactive molecules. This guide has provided a comprehensive overview of its procurement, a detailed and practical synthesis protocol, and an exploration of its potential applications in medicinal chemistry. By understanding the sourcing and synthetic routes, and appreciating the pharmacological significance of this versatile building block, researchers can accelerate their drug discovery and development efforts in the pursuit of novel therapeutics.
References
- BenchChem. (2025). Literature review of 6-substituted benzothiazole compounds.
- Journal of Research in Chemistry. (n.d.).
-
Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. [Link]
- ResearchGate. (n.d.). A Mini-Review on Pharmacological Importance of Benzothiazole Scaffold | Request PDF.
- Elementary Education Online. (n.d.). Study of Benzothiazoles and its Pharmaceutical Importance.
- Université catholique de Louvain. (n.d.).
-
Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved from [Link]
- PMC. (n.d.).
- Der Pharma Chemica. (2023, August 31). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance.
- Indian Journal of Pharmaceutical Education and Research. (n.d.).
- Scholars Research Library. (n.d.). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis.
-
AMERICAN ELEMENTS®. (n.d.). Benzothiazoles | Products | Applications. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2023, October 10). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. [Link]
- PMC. (n.d.). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease.
- Google Patents. (n.d.). US4363913A - Preparation of 2-aminobenzothiazoles.
-
IndiaMART. (n.d.). 6- Bromo-2- Chloro Benzothiazole (80945-86-4). Retrieved from [Link]
-
Lab Supplies. (n.d.). 6-Methyl-2-bromo benzothiazole, min 97%, 100 mg. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Benzyloxy-2-bromo-benzothiazole
Introduction: The Strategic Importance of C-N Bond Formation in Medicinal Chemistry
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Many biologically active molecules contain arylamine moieties, making their efficient synthesis a critical endeavor.[1] The benzothiazole scaffold, in particular, is a privileged structure found in a wide array of therapeutic agents, exhibiting activities such as antitumor, antimicrobial, and anti-inflammatory properties.[2][3]
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of C-N bonds.[4][5] This reaction offers significant advantages over traditional methods, including milder reaction conditions, broader substrate scope, and greater functional group tolerance.[6] This application note provides a detailed protocol and scientific rationale for the Buchwald-Hartwig amination of 6-Benzyloxy-2-bromo-benzothiazole, a key intermediate in the synthesis of various targeted therapeutic agents.
Scientific Rationale and Mechanistic Overview
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[1] The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, in this case, this compound, to form a Pd(II) intermediate.[7][8]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-arylbenzothiazole product, regenerating the active Pd(0) catalyst.[5][8]
The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are known to facilitate both the oxidative addition and reductive elimination steps, leading to higher yields and faster reaction times.[4]
Experimental Workflow
The following diagram outlines the general workflow for the Buchwald-Hartwig amination of this compound.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Materials and Reagents
| Reagent | Grade | Recommended Supplier |
| This compound | >98% | Sigma-Aldrich, Combi-Blocks |
| Amine (e.g., Morpholine) | Anhydrous, >99% | Acros Organics, Alfa Aesar |
| Palladium(II) Acetate (Pd(OAc)₂) | 99.9% metal basis | Strem Chemicals, Sigma-Aldrich |
| XPhos | >98% | Strem Chemicals, Sigma-Aldrich |
| Sodium tert-butoxide (NaOt-Bu) | >98% | Sigma-Aldrich, Acros Organics |
| Toluene | Anhydrous, >99.8% | Sigma-Aldrich, Fisher Scientific |
| Diethyl Ether | ACS Grade | Fisher Scientific |
| Saturated Aqueous Sodium Bicarbonate | ACS Grade | Fisher Scientific |
| Brine | ACS Grade | Fisher Scientific |
| Anhydrous Magnesium Sulfate | ACS Grade | Fisher Scientific |
| Silica Gel | 230-400 mesh | Sorbent Technologies |
Detailed Experimental Protocol
Reaction Parameters:
| Parameter | Value |
| Scale | 1.0 mmol |
| This compound | 1.0 equiv (334.2 mg) |
| Amine (Morpholine) | 1.2 equiv (0.10 mL) |
| Pd(OAc)₂ | 0.02 equiv (4.5 mg) |
| XPhos | 0.04 equiv (19.1 mg) |
| NaOt-Bu | 1.4 equiv (134.6 mg) |
| Anhydrous Toluene | 5.0 mL |
| Reaction Temperature | 100 °C |
| Reaction Time | 12-24 h |
Procedure:
-
Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (334.2 mg, 1.0 mmol), sodium tert-butoxide (134.6 mg, 1.4 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and XPhos (19.1 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5.0 mL) followed by morpholine (0.10 mL, 1.2 mmol) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Washing: Wash the combined organic layers with water (20 mL) and then brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-amino-6-benzyloxy-benzothiazole.
Catalytic Cycle
The catalytic cycle for the Buchwald-Hartwig amination is a well-established process. The following diagram illustrates the key steps involved.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use fresh palladium precursor and ligand. Ensure proper handling of air-sensitive reagents under an inert atmosphere.[9] |
| Insufficiently anhydrous conditions | Use oven-dried glassware and anhydrous solvents. Store reagents in a desiccator. | |
| Incorrect base | For less reactive amines, a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS) may be required.[10] | |
| Side Product Formation | Hydrodehalogenation of the starting material | This can occur if there is residual water in the reaction. Ensure rigorously anhydrous conditions. Use a slightly higher loading of the amine. |
| Homocoupling of the amine | This is less common but can occur at high temperatures. Consider lowering the reaction temperature and extending the reaction time. | |
| Difficulty in Purification | Co-elution of product with ligand or byproducts | Optimize the eluent system for column chromatography. A gradient elution may be necessary. Recrystallization could be an alternative purification method. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11]
-
Handling of Reagents:
-
Palladium Catalysts: Palladium catalysts can be pyrophoric, especially on carbon supports. Handle in an inert atmosphere and away from flammable materials.[12][13]
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be irritants. Handle under an inert atmosphere.[9]
-
Sodium tert-butoxide: This is a strong base and is corrosive. Avoid contact with skin and eyes. Handle in a fume hood.
-
-
Reaction Setup: Conduct the reaction in a well-ventilated fume hood.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Palladium-containing waste should be collected separately for recovery or proper disposal.
References
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Wan Xu, Meng-Tian Zeng, Min Liu, Sha-Sha Liu, Yue-Sheng Li, Zhi-Bing Dong. Palladium-Catalyzed Synthesis of 2-Aminobenzothiazoles through Tandem Reaction. Synthesis, 2017, 49, 3084-3090. [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 2020. [Link]
-
Buchwald–Hartwig amination - Grokipedia. [Link]
-
Palladium-catalyzed Tandem Synthesis of 2-Aminobenzothiazoles Starting from Unreactive 2-Chloroanilines. Chemistry Letters, 2017. [Link]
-
Palladium-catalyzed synthesis of substituted 2-amino- benzothiazoles a - ResearchGate. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. [Link]
-
Buchwald-Hartwig amination of heteroaryl halides with heterocyclic amines. - ResearchGate. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. [Link]
-
Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - Semantic Scholar. [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. [Link]
-
(PDF) Buchwald-Hartwig reaction: An overview - ResearchGate. [Link]
-
[Named Reaction #2] Buchwald-Hartwig Amination : r/chemistry - Reddit. [Link]
-
Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide - PMC. [Link]
-
Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis - Scholars Research Library. [Link]
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Application Note: Nucleophilic Substitution of Bromine in 6-Benzyloxy-2-bromo-benzothiazole
Executive Summary & Strategic Analysis
This guide details the protocols for functionalizing 6-benzyloxy-2-bromo-benzothiazole (6-BnO-2-Br-BTZ) at the C2 position. This scaffold is a critical intermediate in the synthesis of amyloid imaging agents (e.g., Pittsburgh Compound B analogues), neuroprotective agents (Riluzole derivatives), and kinase inhibitors.
Mechanistic Insight: The Electronic Tug-of-War
Successful substitution requires understanding the electronic environment of the benzothiazole ring.
-
The Electrophile (C2): The C2 position is inherently electrophilic due to the electron-withdrawing nature of the adjacent nitrogen (
) and sulfur atoms. This mimics the reactivity of 2-halopyridines, enabling Nucleophilic Aromatic Substitution ( ). -
The Deactivator (C6-Benzyloxy): The benzyloxy group at C6 is a strong Electron Donating Group (EDG) via resonance (+M effect). This donation increases electron density within the bicyclic system, raising the energy of the LUMO and deactivating the C2 position toward nucleophilic attack compared to unsubstituted benzothiazoles.
Implication for Experimental Design:
Standard
Reaction Pathways & Decision Logic
The following diagram illustrates the divergent synthetic pathways and the decision logic for selecting the appropriate method based on the nucleophile.
Figure 1: Strategic decision tree for functionalizing this compound based on nucleophile sterics and electronics.
Experimental Protocols
Protocol A: Thermal (For Aliphatic Amines)
Applicability: Primary amines, cyclic secondary amines (morpholine, piperidine). Mechanism: Addition-Elimination via Meisenheimer-like complex.[1]
Materials:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Amine (2.0 – 3.0 equiv)
-
Base:
(2.0 equiv) or DIPEA (3.0 equiv) -
Solvent: Anhydrous DMF or DMSO (0.2 M concentration)
Step-by-Step Procedure:
-
Setup: In a pressure vial (or round-bottom flask with condenser), dissolve the substrate in DMF.
-
Addition: Add the base followed by the amine.[1]
-
Note: Excess amine is often used to drive the equilibrium and act as a proton scavenger.
-
-
Reaction:
-
Thermal: Heat to 100–120°C for 4–16 hours.
-
Microwave (Recommended): Irradiate at 140°C for 20–40 minutes. Microwave heating significantly accelerates this deactivated system.
-
-
Work-up:
-
Cool to room temperature.
-
Pour into ice-water (10x volume). The product often precipitates as a solid.
-
Filter and wash with water. If no precipitate, extract with EtOAc, wash with brine (3x) to remove DMF.
-
-
Purification: Recrystallization from EtOH or Flash Chromatography (Hexane/EtOAc).
Critical Checkpoint: Monitor by TLC. The starting material (bromide) is less polar than the amino-product. If conversion stalls, add 0.1 equiv of KI (Finkelstein condition) to generate the more reactive 2-iodo intermediate in situ.
Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination
Applicability: Anilines, electron-deficient amines, or when mild conditions are required to preserve the benzyl ether.
Mechanism: Pd(0)/Pd(II) catalytic cycle (Oxidative Addition
Materials:
-
Substrate: this compound (1.0 equiv)
-
Amine: Aryl amine (1.2 equiv)
-
Catalyst:
(2-5 mol%) or -
Ligand: Xantphos (preferred for heterocycles) or BINAP (5-10 mol%)
-
Base:
or (1.5 equiv) -
Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Inert Environment: Flame-dry a Schlenk tube and backfill with Argon/Nitrogen.[1]
-
Catalyst Pre-complexation: Add Pd source, Ligand, and solvent. Stir for 5 mins to form the active catalyst species (solution often turns orange/red).
-
Substrate Addition: Add the benzothiazole substrate, amine, and base.
-
Deoxygenation: Sparge with Argon for 5 minutes (Oxygen kills the catalyst).
-
Reaction: Seal and heat to 80–100°C for 12–24 hours.
-
Work-up: Filter through a Celite pad (eluting with EtOAc) to remove Pd black. Concentrate filtrate.[1][2]
-
Purification: Flash Chromatography.
Why Xantphos? The wide bite angle of Xantphos promotes the reductive elimination step, which is often the rate-determining step for electron-rich heterocycles like this one [1].
Protocol C: Etherification (C-O Coupling)
Applicability: Synthesis of 2,6-bis(alkoxy) derivatives.
Step-by-Step Procedure:
-
Alkoxide Formation: Suspend NaH (60% dispersion, 1.2 equiv) in dry DMF at 0°C. Add the alcohol (e.g., benzyl alcohol, methanol) dropwise. Stir 30 mins until
evolution ceases. -
Displacement: Add this compound (1.0 equiv) as a solution in DMF.
-
Reaction: Warm to RT, then heat to 60–80°C .
-
Caution: Higher temperatures may cause trans-etherification or cleavage of the C6-benzyl group if the nucleophile is aggressive.
-
-
Quench: Carefully quench with saturated
.
Analytical Data & Troubleshooting
Expected Analytical Signatures
| Technique | Feature | Observation |
| TLC | Product is usually more polar (lower | |
| 1H NMR | C2-Substitution | Loss of any minor impurities; if N-H is present, a broad singlet appears (exchangeable with |
| 1H NMR | C6-Benzyloxy | The benzyloxy |
| MS (ESI) | Isotope Pattern | Loss of the characteristic 1:1 Br doublet (M, M+2). Appearance of M+1 for the amine product. |
Troubleshooting Guide
-
Issue: Low Conversion in
.-
Cause: Deactivation by 6-OBn group.
-
Solution: Switch to Microwave heating (150°C) or add catalytic KI. If using aniline, switch to Protocol B.
-
-
Issue: Cleavage of Benzyl Group.
-
Cause: Conditions too acidic or hydrogenation occurred.
-
Solution: Avoid Lewis acids (
, ). Do not use with . The Buchwald method uses homogeneous Pd and is safe for benzyl ethers.
-
-
Issue: Pd Catalyst Poisoning (Protocol B).
-
Cause: Sulfur in the benzothiazole ring can coordinate Pd.
-
Solution: Use a strong chelating ligand (Xantphos/DPPF) to outcompete the sulfur. Increase catalyst loading to 5 mol%.
-
References
-
Organic Chemistry Portal. (2009). Heterocycle Formation via Palladium-Catalyzed Intramolecular Oxidative C-H Bond Functionalization.[3] Retrieved from [Link]
-
National Institutes of Health (PubChem). (2025). 6-Bromo-2-hydrazinyl-1,3-benzothiazole Data Sheet. Retrieved from [Link]
-
Xu, W., et al. (2017).[4] Palladium-Catalyzed Synthesis of 2-Aminobenzothiazoles through Tandem Reaction.[4] Synthesis, 49, 3084-3090.[4] Retrieved from [Link]
-
Li, H., et al. (2023). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors.[5] PMC. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one synthesis - chemicalbook [chemicalbook.com]
- 3. Heterocycle Formation via Palladium-Catalyzed Intramolecular Oxidative C-H Bond Functionalization: An Efficient Strategy for the Synthesis of 2-Aminobenzothiazoles [organic-chemistry.org]
- 4. Palladium-Catalyzed Synthesis of 2-Aminobenzothiazoles through Tandem Reaction [organic-chemistry.org]
- 5. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of 6-Hydroxybenzothiazole from Benzyloxy Derivatives
[1][2]
Abstract & Strategic Overview
The 6-hydroxybenzothiazole scaffold is a critical pharmacophore in drug discovery (e.g., Riluzole analogs for neuroprotection) and a vital precursor in the synthesis of D-Luciferin and its analogs for bioluminescence imaging.[1]
While the 6-hydroxyl group is chemically versatile, it is often protected as a benzyl ether (6-benzyloxybenzothiazole) during multi-step synthesis to prevent unwanted oxidation or electrophilic substitution.[1][2] The removal of this benzyl group (debenzylation) presents a specific challenge in benzothiazole chemistry: Sulfur Poisoning. [1][3][2]
Standard catalytic hydrogenolysis (H₂/Pd-C), the default method for benzyl ether cleavage, is frequently erratic or fails completely because the thioether sulfur in the benzothiazole ring rapidly poisons palladium catalysts.[3][2] Consequently, Acid-Mediated Dealkylation is the industry-standard "Gold Protocol" for this transformation.[1]
This guide details two robust protocols:
Retrosynthetic Logic & Mechanism
The cleavage of the benzyl ether relies on the protonation or complexation of the ether oxygen, making the benzylic carbon susceptible to nucleophilic attack (Sɴ1 or Sɴ2).[3][2]
-
Pathway A (HBr): Strong acid protonates the ether oxygen.[1][3][2] Bromide ion (Br⁻) acts as a nucleophile, attacking the benzylic carbon to form benzyl bromide and the free phenol.[3][2]
-
Pathway B (BBr₃): Boron coordinates to the oxygen.[1][3] The resulting "ate" complex breaks down to form the borate ester and benzyl bromide.[1] Hydrolysis yields the phenol.[1]
Reaction Scheme Visualization
Caption: Mechanistic pathway for the deprotection of 6-benzyloxybenzothiazole via acid-mediated cleavage.
Protocol A: HBr/Acetic Acid Hydrolysis (Standard)
Best For: Scalable synthesis, robust substrates, and cost-efficiency.[1][3][2][4] Avoid If: Substrate contains acid-labile groups (e.g., Boc, acetals).[1][3]
Reagents & Equipment[1][2][3][4][5][6]
-
Substrate: 6-Benzyloxybenzothiazole (1.0 equiv).[1]
-
Reagent: 48% Aqueous HBr (excess) and Glacial Acetic Acid (1:1 v/v ratio).
-
Equipment: Round-bottom flask, reflux condenser, oil bath, magnetic stirrer.[3][2]
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask, dissolve 6-benzyloxybenzothiazole (10 mmol, ~2.41 g) in Glacial Acetic Acid (20 mL).
-
Acid Addition: Add 48% Hydrobromic Acid (20 mL) cautiously. The solution may turn slightly yellow/orange.[1]
-
Reflux: Heat the mixture to reflux (~110–120 °C) .
-
Cooling: Cool the reaction mixture to room temperature.
-
Neutralization (Critical):
-
Isolation:
-
Purification: Recrystallization from Ethanol/Water or Methanol.[1][3]
Protocol B: Boron Tribromide (BBr₃) Cleavage[1][2][3]
Best For: Small scale, high-value intermediates, or substrates sensitive to high heat.[1][3][2] Safety Warning: BBr₃ reacts violently with water.[1][3] Use strict anhydrous conditions.
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck flask and cool under Nitrogen/Argon atmosphere.
-
Solvation: Dissolve 6-benzyloxybenzothiazole (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration).
-
Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath).
-
Addition: Add BBr₃ (1.0 M in DCM, 3.0 equiv) dropwise via syringe over 15 minutes.
-
Warming: Remove the cooling bath and allow the reaction to warm to 0 °C or room temperature. Stir for 2–4 hours.
-
Quenching (Hazardous):
-
Workup: Concentrate the solvent in vacuo. Redissolve in EtOAc, wash with NaHCO₃, dry, and concentrate.
Experimental Workflow & Decision Tree
Caption: Decision matrix for selecting the appropriate deprotection methodology.
Data Summary & Characterization
Target Compound: 6-Hydroxybenzothiazole CAS: 13599-84-3[1]
| Parameter | Value / Description | Notes |
| Melting Point | 186 – 190 °C | Lit.[1] value (TCI America) [1] |
| Appearance | White to light yellow powder | Oxidizes slightly upon air exposure |
| Solubility | Soluble in MeOH, EtOH, DMSO, Base | Poor solubility in water |
| Typical Yield (HBr) | 75 – 85% | High recovery, scalable |
| Typical Yield (BBr₃) | 80 – 92% | Cleaner profile, harder workup |
Expected ¹H NMR (DMSO-d₆, 400 MHz):
Troubleshooting & Expertise
Incomplete Reaction
-
Cause: Poor solubility of the starting material in Acetic Acid.[1]
-
Fix: Add a small amount of Propionic Acid to increase boiling point and solubility, or extend reflux time.
Low Yield / Black Tar
-
Cause: Polymerization or oxidative decomposition at high temperatures.[1]
-
Fix: Ensure inert atmosphere (Nitrogen/Argon) during reflux. Add sodium bisulfite during the workup to reduce oxidized byproducts.[1]
Catalyst Poisoning (If attempting Hydrogenation)[1][2][3]
References
-
TCI Chemicals. Product Specification: 6-Hydroxybenzothiazole (CAS 13599-84-3).[1] Retrieved from .[1][3][2]
-
Sigma-Aldrich. Product Detail: 6-Hydroxybenzothiazole-2-carbonitrile (Precursor Analog).[1] Retrieved from .[1]
-
ResearchGate. Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. (Arkivoc 2010).[1][3][2] Retrieved from .
-
BenchChem. Application Notes for Benzothiazole Synthesis. Retrieved from .[1][3][2]
Disclaimer: This protocol involves the use of strong acids and hazardous reagents.[1] All procedures should be performed in a fume hood with appropriate PPE.
Application Note: Strategic Synthesis of Benzothiazole-Based Antitumor Agents via 2-Bromo Intermediates
Executive Summary & Rationale
The benzothiazole scaffold is a privileged pharmacophore in oncology, serving as a bioisostere of purine bases and exhibiting potent inhibitory activity against receptor tyrosine kinases (e.g., EGFR, VEGFR) and PI3K isoforms. While 2-aminobenzothiazoles are common precursors, the 2-bromobenzothiazole intermediate offers a superior "divergent point" for library synthesis.
The C2-Bromine bond possesses unique electronic susceptibility, allowing it to serve as a dual-mode electrophile:
-
Cross-Coupling Partner: Excellent reactivity in Pd-catalyzed Suzuki-Miyaura and Sonogashira reactions for C-C bond formation.
-
Electrophile for
: The electron-withdrawing nature of the thiazole nitrogen activates the C2 position, enabling direct nucleophilic displacement by amines without transition metal catalysis.
This guide details the synthesis of the 2-bromo core and its subsequent functionalization to generate antitumor candidates.
Strategic Workflow
The following workflow illustrates the "Make-Test-Analyze" cycle centered on the 2-bromo intermediate.
Figure 1: Divergent synthesis workflow utilizing 2-bromobenzothiazole as the central electrophilic hub.
Protocol A: Synthesis of 2-Bromobenzothiazole (The Core)
Objective: Convert commercially available 2-amino-6-substituted-benzothiazole to the 2-bromo derivative via the Sandmeyer reaction. Mechanism: Diazotization of the primary amine followed by radical substitution with bromide.
Materials
-
Precursor: 2-Amino-6-substituted-benzothiazole (e.g., 6-nitro, 6-methoxy).
-
Reagents: Sodium Nitrite (
), Hydrobromic acid (48% aq. HBr), Copper(I) bromide ( ). -
Solvent: Water/Acetone mixture.
Step-by-Step Methodology
-
Diazotization:
-
Suspend the 2-aminobenzothiazole (10 mmol) in 48% HBr (10 mL) and water (10 mL).
-
Cool the mixture to -5°C to 0°C using an ice-salt bath. Critical: Temperature control is vital to prevent diazonium salt decomposition.[1]
-
Add a solution of
(12 mmol in 5 mL water) dropwise over 20 minutes. Maintain temperature below 0°C. Stir for 30 minutes.
-
-
Substitution (Sandmeyer):
-
In a separate flask, prepare a solution of
(12 mmol) in 48% HBr (5 mL). -
Add the cold diazonium solution dropwise to the stirring
solution at room temperature. -
Observation: Evolution of nitrogen gas (
) will occur.[1]
-
-
Work-up:
-
Heat the mixture to 60°C for 1 hour to ensure completion.
-
Cool to room temperature and neutralize with saturated
(Caution: foaming). -
Extract with Ethyl Acetate (
mL). -
Wash organic layer with brine, dry over anhydrous
, and concentrate in vacuo.[1]
-
-
Purification:
-
Recrystallize from ethanol or purify via flash column chromatography (Hexane/EtOAc 9:1).
-
Protocol B: Functionalization Strategies
Path A: Suzuki-Miyaura Cross-Coupling (C-C Bond)
Application: Introducing aryl groups to target hydrophobic pockets of kinases (e.g., VEGFR-2).
-
Reagents: 2-Bromobenzothiazole (1.0 eq), Arylboronic acid (1.2 eq),
(5 mol%), (2.0 eq). -
Solvent: 1,4-Dioxane : Water (4:1).
-
Procedure:
-
Degas solvents with Nitrogen/Argon for 15 minutes. Reason: Oxygen poisons the Pd(0) catalyst.
-
Combine reactants in a sealed tube.
-
Heat at 90°C for 8–12 hours .
-
Filter through Celite to remove Palladium black.
-
Path B: Nucleophilic Aromatic Substitution ( ) (C-N Bond)
Application: Introducing solubilizing amine tails (e.g., piperazine, morpholine) to improve pharmacokinetic profiles.
-
Reagents: 2-Bromobenzothiazole (1.0 eq), Secondary Amine (1.5 eq),
(2.0 eq). -
Solvent: DMF (Dimethylformamide).
-
Procedure:
-
Dissolve reactants in dry DMF.
-
Heat to 100°C–120°C for 6 hours.
-
Note: No metal catalyst is required. The benzothiazole ring is sufficiently electron-deficient to facilitate the displacement of the bromide.
-
Mechanistic Insight & Data Analysis[3][4][5]
Reaction Pathway Visualization
The choice between Suzuki and
Figure 2: Mechanistic divergence. Path A (Top) utilizes Palladium catalysis for biaryl synthesis. Path B (Bottom) utilizes intrinsic electrophilicity for amination.
Expected Biological Activity (SAR Trends)
The following table summarizes Structure-Activity Relationship (SAR) trends observed in recent literature for 2-substituted benzothiazoles.
| Substitution (C2 Position) | Target Mechanism | Typical IC50 (Cancer Cell Lines) |
| Phenyl (unsubstituted) | General DNA binding | 10 - 50 |
| 3,4-Dimethoxyphenyl | VEGFR/EGFR Inhibition | 0.1 - 5.0 |
| N-Piperazinyl | Solubility / PI3K Targeting | 5.0 - 20 |
| Pyridine-3-yl | H-Bonding / Kinase Hinge | 1.0 - 10 |
Troubleshooting & Optimization
-
Low Yield in Sandmeyer:
-
Cause: Temperature rose above 5°C during diazotization.
-
Fix: Use an internal thermometer; add nitrite solution slower.
-
-
Homocoupling in Suzuki (Biaryl formation):
-
Cause: Inadequate degassing (Oxygen presence).
-
Fix: Freeze-pump-thaw cycle the solvent or sparge with Argon for >20 mins.
-
-
Incomplete
Reaction:-
Cause: Nucleophile is too bulky or weak.
-
Fix: Switch solvent to DMSO (higher dielectric constant) or use microwave irradiation (150°C, 20 mins).
-
References
-
Benzothiazole Anticancer Review: Pathak, N., et al. (2020).[2][3][4] "A Review on Anticancer Potentials of Benzothiazole Derivatives." Mini Reviews in Medicinal Chemistry.
-
Sandmeyer Protocol & Synthesis: BenchChem Technical Support. (2025).[1][5] "Optimizing 2-Chloro-4-bromobenzothiazole Synthesis."
-
Suzuki Coupling Methodology: Kumbhare, R. M., et al. (2017). "Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives." Organic & Biomolecular Chemistry.
-
Nucleophilic Substitution (
) Applications: Al-Wahaibi, L.H., et al. (2024). "Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation." ACS Omega.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Benzyloxy-2-bromo-benzothiazole
This guide provides in-depth troubleshooting and optimization strategies for the synthesis of 6-Benzyloxy-2-bromo-benzothiazole, a key intermediate in pharmaceutical research. The primary route discussed involves the diazotization of 6-benzyloxy-2-amino-benzothiazole followed by a Sandmeyer-type bromination.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format to help researchers diagnose and resolve issues, thereby improving reaction yield and product purity.
Question 1: My reaction yield is consistently low (<50%). What are the primary causes and how can I improve it?
Answer: Low yields in this Sandmeyer-type reaction often stem from three critical areas: decomposition of the diazonium salt intermediate, inactive catalyst, or incomplete reaction.
-
Diazonium Salt Instability: The diazonium salt of 6-benzyloxy-2-amino-benzothiazole is highly unstable at elevated temperatures. It is imperative to maintain a temperature of 0-5 °C throughout the diazotization process (addition of sodium nitrite).[1] An uncontrolled exotherm can lead to premature decomposition, significantly reducing the amount of intermediate available for the subsequent bromination step.
-
Solution:
-
Ensure your reaction vessel is thoroughly submerged in an ice-salt bath.
-
Add the aqueous sodium nitrite solution dropwise, monitoring the internal temperature with a low-temperature thermometer.
-
Slow, controlled addition is key to managing the exothermic nature of the reaction.[1]
-
-
-
Catalyst Inactivity: The Copper(I) bromide (CuBr) catalyst is central to the conversion of the diazonium salt to the aryl bromide.[2][3][4] Cu(I) salts can oxidize to Cu(II) over time, which is significantly less effective in this radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3][5]
-
Solution:
-
Use freshly prepared or high-purity, commercially available CuBr.
-
If preparing in-house, ensure all traces of Cu(II) are removed.
-
Store CuBr under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.
-
-
-
Incomplete Reaction: Insufficient reaction time or sub-optimal temperature during the Sandmeyer step can lead to unreacted diazonium salt, which then decomposes during work-up.
-
Solution:
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC). The disappearance of the starting amine (visualized under UV light) is a good indicator, though monitoring the diazonium salt is not feasible.
-
After the addition of the diazonium salt solution to the CuBr solution, allow the reaction to stir at the optimized temperature for a sufficient duration (typically 1-3 hours) before proceeding with work-up.
-
-
Question 2: My TLC analysis shows a complex mixture of products, including a significant spot that is not my starting material or desired product. What could this be?
Answer: A common and problematic side reaction is the formation of a phenol derivative (6-benzyloxy-2-hydroxy-benzothiazole). This occurs when the diazonium salt reacts with water instead of the bromide ion.
-
Causality: This side reaction, sometimes referred to as a Sandmeyer hydroxylation, becomes competitive if the concentration of the bromide ion is insufficient or if the temperature is too high, promoting reaction with the aqueous solvent.[3][5]
-
Solution:
-
Ensure a High Concentration of Bromide: The Sandmeyer reaction should be carried out in a solution with a high concentration of the nucleophile. Using hydrobromic acid (HBr) as the acidic medium for both diazotization and as the solvent for the CuBr catalyst is highly recommended. This ensures a bromide-rich environment.
-
Temperature Control: As mentioned previously, strictly maintain low temperatures (0-5 °C) to disfavor the hydroxylation pathway.[1]
-
Catalyst Matching: Always match the counter-ion of the copper salt with the acid used. For bromination, use CuBr in HBr. Using a mismatch (e.g., CuCl in HBr) can lead to a mixture of halogenated products.[5]
-
-
Question 3: I'm having difficulty purifying the final product. Column chromatography gives poor separation. What are the likely impurities and how can I improve purification?
Answer: The primary impurities are often the starting material (6-benzyloxy-2-amino-benzothiazole) and the phenol byproduct (6-benzyloxy-2-hydroxy-benzothiazole). Their polarities can be close to the desired product, complicating purification.
-
Improving Separation:
-
Acid/Base Wash: Before chromatography, perform a liquid-liquid extraction. An acidic wash (e.g., with 1M HCl) will protonate the unreacted basic starting amine, pulling it into the aqueous layer. A subsequent basic wash (e.g., with 1M NaOH) will deprotonate the acidic phenol byproduct, extracting it into the aqueous layer. The desired neutral product will remain in the organic layer.
-
Chromatography Solvent System: For silica gel chromatography, a non-polar solvent system is often effective. Start with a low polarity eluent like hexane and gradually increase the polarity by adding ethyl acetate. A shallow gradient is recommended for resolving closely-eluting spots.
-
Recrystallization: If the crude product is a solid, recrystallization can be a highly effective final purification step. Experiment with solvent systems such as ethanol, isopropanol, or a mixture of ethyl acetate and hexane.
-
Frequently Asked Questions (FAQs)
-
Q1: Why is a Copper(I) salt used instead of Copper(II)?
-
A1: The Sandmeyer reaction proceeds via a radical mechanism initiated by a single-electron transfer (SET) from the Copper(I) catalyst to the diazonium salt.[5] This forms an aryl radical and a Cu(II) species. The aryl radical then reacts with the halide from the Cu(II) species to form the final product and regenerate the Cu(I) catalyst.[4][5] Cu(II) salts are not effective at initiating this crucial first SET step.
-
-
Q2: Can I use N-Bromosuccinimide (NBS) for this transformation?
-
Q3: How critical is the purity of the starting 6-benzyloxy-2-amino-benzothiazole?
-
A3: It is highly critical. Impurities in the starting material can lead to the formation of undesired side products that are difficult to remove.[1] Ensure the starting amine is fully characterized (e.g., by NMR, melting point) and purified, if necessary, before beginning the diazotization.
-
Visualizing the Process
Reaction Mechanism
The diagram below illustrates the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction.
Caption: Key steps in the Cu(I)-catalyzed Sandmeyer reaction.
Experimental Workflow
A streamlined workflow is essential for maximizing yield and ensuring reproducibility.
Caption: Recommended workflow for synthesis and purification.
Troubleshooting Decision Tree
Use this flowchart to diagnose common synthesis problems.
Caption: A decision tree for troubleshooting common synthesis issues.
Optimized Experimental Protocol
This protocol incorporates best practices discussed in the troubleshooting guide.
Materials:
-
6-benzyloxy-2-amino-benzothiazole
-
Hydrobromic acid (48% aqueous)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a round-bottom flask equipped with a magnetic stirrer, suspend 6-benzyloxy-2-amino-benzothiazole (1.0 eq) in 48% HBr.
-
Cool the suspension to 0 °C in an ice-salt bath.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the stirred suspension, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate, larger flask, dissolve CuBr (1.2 eq) in 48% HBr and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the stirred CuBr solution via a dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor for the cessation of nitrogen gas evolution.
-
-
Work-up:
-
Carefully pour the reaction mixture into a beaker containing crushed ice.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent system (e.g., 0% to 10% ethyl acetate in hexane).
-
Combine the fractions containing the pure product and remove the solvent in vacuo.
-
If necessary, recrystallize the solid product from a suitable solvent like ethanol to obtain highly pure this compound.
-
Data Summary Table
| Parameter | Recommendation | Rationale |
| Temperature | 0-5 °C | Minimizes diazonium salt decomposition and side reactions.[1] |
| NaNO₂ Stoichiometry | 1.1 equivalents | Ensures complete diazotization of the starting amine. |
| CuBr Stoichiometry | 1.2 equivalents | Drives the reaction to completion; can be catalytic but stoichiometric amounts are often used for higher yields.[2] |
| Acid Medium | 48% Hydrobromic Acid | Provides the acidic environment and a high concentration of the bromide nucleophile. |
| Reaction Monitoring | TLC | To confirm the consumption of starting material and assess reaction completion. |
References
- Unacademy. (n.d.). Catalyst is Used in the Sandmeyer Reaction.
- BenchChem. (2025). Overcoming challenges in the bromination of benzothiazole-2-amines.
- Wikipedia. (2023). Sandmeyer reaction.
- BenchChem. (2025). Technical Support Center: Optimizing 2-Chloro-4-bromobenzothiazole Synthesis.
- Quora. (2018, April 23). Why is a CuCl catalyst used in Sandmeyer reaction?
- J&K Scientific LLC. (2021, February 8). Sandmeyer Reaction.
- Fu, Y., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 480-492.
- Patel, N. B., & Patel, J. C. (2012). Design, synthesis, characterization and biological evaluation, of some novel (E)-6-(benzyloxy)-2-(4-bromobenzylidene). Journal of Chemical and Pharmaceutical Research, 4(10), 4531-4537.
- Perjesi, P., & Foldesi, A. (1998). Benzothiazole Derivatives. 48.
- Pilgram, K. H. (1971). U.S. Patent No. 3,577,427. Washington, DC: U.S.
- Chen, J., et al. (2016).
- Encyclopedia.pub. (2023, May 6). Copper-Coordinated Thiazoles and Benzothiazoles as Antimicrobial Agents.
- Khan, I., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 11(43), 26656-26678.
- Suresha, G. P., et al. (2011). Synthesis of Benzothiazole Schiff's Bases and screening for the Anti-Oxidant Activity. Journal of Chemical and Pharmaceutical Research, 3(4), 133-139.
-
Butler, R. N., & O'Donohue, A. M. (1981). The reactions of substituted benzothiazol-2-ylhydrazones with bromine: a route to s-triazolo[3,4-b][2][3]benzothiazoles. Journal of the Chemical Society, Perkin Transactions 1, 1385-1390.
- Al-Sultani, A. A. H. (2017). Synthesis of 6-bromo-2-amino-1,3-benzothiazol.
- World Journal of Pharmaceutical Research. (2025, July 7). A Review on Synthesis of Benzothiazole Derivatives and their Medicinal Significance. Retrieved from World Journal of Pharmaceutical Research.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Sharma, P., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 143-181.
- In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024, September 5). Journal of Pharmaceutical Sciences and Research, 16(9), 1-10.
- Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles.
Sources
Technical Support Center: Optimizing Solvent Systems for 6-Benzyloxy-2-bromo-benzothiazole
Product: 6-Benzyloxy-2-bromo-benzothiazole CAS: 1440526-56-6 Application: Intermediate for amyloid imaging agents (e.g., PiB derivatives), neuroprotective agents, and fused heterocyclic scaffolds.[1]
Executive Summary & Solubility Profile
Senior Scientist Note:
this compound presents a unique solubility challenge. The core benzothiazole is planar and aromatic, promoting
Your solvent choice must balance solubility (dissolving the lipophilic ether tail) with reactivity (activating the C-2 position) while avoiding side reactions (hydrolysis of the bromine or cleavage of the benzyl ether).
Solubility & Solvent Compatibility Table
| Solvent Class | Specific Solvent | Solubility Rating | Application Notes |
| Chlorinated | DCM, Chloroform | High | Excellent for extraction and transport.[1] Avoid for high-temp reactions (>40°C) due to volatility.[1] |
| Polar Aprotic | DMF, DMSO, NMP | High | Ideal for |
| Ethers | THF, 2-MeTHF, Dioxane | Moderate-High | Standard for Lithiation and Suzuki couplings. 2-MeTHF is a greener alternative to THF.[1] |
| Alcohols | Methanol, Ethanol | Low (Cold) / High (Hot) | Best for Recrystallization. Poor for reactions involving strong bases (solvolysis risk). |
| Hydrocarbons | Toluene, Hexanes | Low-Moderate | Toluene is useful for high-temp couplings but may require a co-solvent (e.g., EtOH) for full dissolution. |
| Water | Water | Insoluble | Only used as a biphasic component (e.g., Suzuki coupling with surfactant). |
Troubleshooting Guide: Reaction Optimization
Ticket #01: "My Suzuki coupling yields are low (<40%)."
Diagnosis: The benzothiazole nitrogen (N-3) and sulfur (S-1) are soft Lewis bases that can coordinate to Palladium, poisoning the catalyst. Additionally, the electron-donating benzyloxy group at C-6 deactivates the C-2 position toward oxidative addition compared to unsubstituted benzothiazoles.[1]
Solution: Solvent & Ligand Switching
-
Switch to a biphasic solvent system. Use 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water (4:1:1) .[1] The water ensures solubility of the inorganic base (
or ), which is critical for activating the boronic acid [1]. -
Use "Green" alternatives. Ethanol/Water mixtures work surprisingly well for benzothiazoles if the temperature is maintained at reflux, promoting a "ligand-free" mechanism via in-situ palladacycle formation [2].[1]
Optimization Workflow:
Figure 1: Decision matrix for optimizing Suzuki coupling yields for benzothiazole substrates. Ensuring base solubility and preventing catalyst poisoning are primary steps.
Ticket #02: "I need to substitute the Bromine with an Amine ( ), but it's not reacting."
Diagnosis: The 6-benzyloxy group is electron-donating, which increases electron density at the C-2 center.[1] This makes the ring less electrophilic, hindering nucleophilic attack compared to a 6-nitro or 6-fluoro analog.[1] Standard reflux in Ethanol is insufficient.[1]
Solution: Dipolar Aprotic Solvents & High Temp
-
Solvent: Use DMSO or NMP (N-methyl-2-pyrrolidone).[1] These solvents have high dielectric constants that stabilize the Meisenheimer-like transition state [3].[1]
-
Temperature: Heat to 100–120°C .
-
Base: Use a non-nucleophilic base like DIPEA or
.[1] Avoid hydroxide bases ( ), which can attack the C-2 position to form the 2-hydroxy derivative (solvolysis) or cleave the benzyl ether.
Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous DMSO (0.5 M).
-
Add amine (1.5 eq) and
(2.0 eq). -
Heat to 110°C under Argon for 4–12 hours.
-
Workup: Pour into ice-water. The product usually precipitates due to the lipophilic benzyloxy group. Filter and wash with water.[1]
Ticket #03: "Can I use Green Solvents?"
Diagnosis: Traditional solvents like DMF (reprotoxic) and Dioxane (carcinogenic) are being phased out.
Solution:
-
Replacement for THF/Dioxane: Use 2-MeTHF (2-Methyltetrahydrofuran).[1] It has a higher boiling point (80°C) than THF, allowing for faster kinetics, and separates cleanly from water during workup [4].
-
Replacement for DMF: Use CPME (Cyclopentyl methyl ether) or Dimethyl Carbonate (DMC) , though solubility must be verified. For Suzuki couplings, Ethanol/Water is the superior green choice [2].
Critical Stability Warnings
A. Benzyl Ether Cleavage
-
Avoid: Strong Lewis acids (
, ) or strong Bronsted acids ( , ) unless you intend to deprotect the phenol (e.g., synthesizing the PiB precursor 6-hydroxy-benzothiazole). -
Solvent Risk: Refluxing in acidic alcohols (e.g., HCl/MeOH) can cause transetherification or benzyl cleavage.
B. C-2 Hydrolysis
-
Avoid: Refluxing in aqueous NaOH or KOH. The C-2 bromine is susceptible to displacement by
, yielding the 2-hydroxy-benzothiazole (benzothiazolone).[1] -
Safe Zone: Use Carbonate bases (
, ) or Phosphates ( ).
Experimental Workflow: Recrystallization
If your product is impure after reaction, avoid column chromatography if possible. The benzyloxy group makes this compound an excellent candidate for recrystallization.
Recommended Solvent System: Ethanol/Anisole
-
Dissolve: Suspend crude solid in minimal Anisole or Toluene (high solubility for the core).
-
Heat: Warm to 80°C until clear.
-
Precipitate: Slowly add hot Ethanol (anti-solvent) until slight turbidity appears.[1]
-
Cool: Allow to cool slowly to Room Temp, then 4°C. The planar benzothiazole will crystallize as needles or plates.
References
-
Gull, Y. et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions. Molecules, 18(8), 8845-8857.
-
Nemygina, N. A. et al. (2016). Suzuki Cross-coupling in Environmentally Friendly Solvents.[1][2] Chemical Engineering Transactions, 52, 691-696.
-
BenchChem Technical Support. (2025). Nucleophilic Substitution Reactions of 2-Bromo-6-methylisonicotinaldehyde (Analogous Protocol).
-
Organic Chemistry Portal. (2024).[1] Suzuki Coupling: Catalyst and Solvent Developments.
-
PubChem. (2025).[1][3] 6-Bromo-1,3-benzothiazole Compound Summary.
Sources
Purification methods for 6-Benzyloxy-2-bromo-benzothiazole (column vs recrystallization)
Topic: Purification methods for 6-Benzyloxy-2-bromo-benzothiazole (column vs recrystallization) Role: Senior Application Scientist Audience: Researchers, Medicinal Chemists, and Process Chemists.
Executive Summary
The purification of This compound presents a classic dichotomy in organic synthesis: the trade-off between the speed of chromatography and the scalability of recrystallization.
As a Senior Application Scientist, I frequently encounter researchers struggling with the "oiling out" of benzyl-ether substituted heterocycles or the degradation of the labile C2-Bromine bond on acidic silica. This guide provides a definitive, mechanism-based approach to purifying this compound, prioritizing structural integrity and high recovery yields.
Module 1: Recrystallization (The Gold Standard)
For this specific lipophilic molecule, recrystallization is the superior method for purity (>98%) and scalability. The bulky benzyloxy group at the C6 position enhances
Recommended Solvent Systems
| Solvent System | Ratio (v/v) | Suitability | Notes |
| Ethanol (Abs.) | 100% | High | Best balance of solubility and recovery. Standard for 2-substituted benzothiazoles. |
| Acetonitrile | 100% | High | Excellent for removing polar impurities (salts, catalyst residues). |
| EtOH / Water | 9:1 to 8:2 | Medium | Use only if yield in pure EtOH is low. Risk:[1][2][3] Water promotes "oiling out." |
| Toluene / Hexane | 1:3 | Low | Use only for highly lipophilic impurities. |
Optimized Protocol: The "Hot Filtration" Method
Rationale: This method removes insoluble inorganic salts (CuBr residues from Sandmeyer reactions) before crystallization.
-
Dissolution: Suspend the crude solid in Ethanol (10 mL/g) . Heat to reflux (
) with vigorous stirring. -
Saturation Check: If the solid does not dissolve completely, add Ethanol in 1 mL increments. Note: If black specks remain, these are likely inorganic; do not add excess solvent to dissolve them.
-
Hot Filtration: While at reflux, filter the solution through a pre-warmed glass frit or Celite pad to remove insoluble inorganics.
-
Controlled Cooling (Critical):
-
Allow the filtrate to cool to Room Temperature (RT) slowly over 2 hours. Do not use an ice bath immediately.
-
Why? Rapid cooling traps impurities in the lattice and causes the benzyl ether to oil out.
-
-
Crystallization: Once solid formation is observed at RT, move the flask to a
environment for 4 hours. -
Isolation: Filter the crystals and wash with cold (
) Hexane (not Ethanol, to avoid redissolving the product).
Troubleshooting: "Oiling Out"
Symptom: The product separates as a yellow/orange oil at the bottom of the flask instead of crystals.
Root Cause: The melting point of the solvated product is lower than the solvent's boiling point, or the cooling was too rapid.
Fix: Reheat to reflux until clear. Add a seed crystal of pure product (if available) or scratch the glass surface with a spatula while the solution is still warm (
Module 2: Column Chromatography (The Rescue Protocol)
Use chromatography only if:
-
Recrystallization failed to remove a specific impurity (e.g., unreacted aniline).
-
You are working on a small scale (<100 mg).
-
The compound is part of a crude mixture with significant tar.
The "Acidic Silica" Hazard
The C2-Bromine bond in benzothiazoles is susceptible to nucleophilic attack. Standard silica gel is slightly acidic (pH 4–5). Prolonged exposure can catalyze the hydrolysis of the C-Br bond to form 6-benzyloxy-2(3H)-benzothiazolinone (the "hydroxy" tautomer), appearing as a baseline streak.
Protocol: Neutralized Flash Chromatography
-
Stationary Phase Preparation:
-
Slurry silica gel in Hexane.
-
Add 1% Triethylamine (Et
N) to the slurry to neutralize acidic sites. -
Flush the column with 2 column volumes (CV) of pure Hexane.
-
-
Mobile Phase:
-
Gradient: 0%
20% Ethyl Acetate in Hexane. -
Note: DCM is also effective but may co-elute colored impurities.
-
-
Loading:
-
Load the crude as a solid deposit (dissolved in DCM, mixed with Celite, and evaporated). Liquid loading in DCM often leads to band broadening.
-
Decision Logic: Chromatography vs. Recrystallization
Caption: Decision matrix for selecting the optimal purification pathway based on scale and impurity profile.
Module 3: Comparative Analysis
| Feature | Recrystallization (Ethanol) | Column Chromatography (Hex/EtOAc) |
| Purity Achieved | Excellent (>99%) | Good (95-98%) |
| Yield | Moderate (70-85%) | High (85-95%) |
| Time Efficiency | High (Overnight, passive) | Low (Active labor) |
| Solvent Cost | Low | High |
| Stability Risk | Minimal | Moderate (Silica acidity) |
Module 4: Frequently Asked Questions (FAQs)
Q1: My product turned from off-white to bright yellow after the column. Is this normal? A: No. Pure this compound is typically off-white or pale cream. A bright yellow/orange color often indicates:
-
Bromine liberation: If the column was acidic or exposed to light.
-
Oxidation: Formation of impurities. Action: Check 1H NMR.[4][5] If the structure is intact, wash the solid with cold pentane to remove surface colored impurities.
Q2: I see a spot on the TLC baseline that wasn't there before the column.
A: This is the hydrolysis product (Benzothiazolinone).
Mechanism: The C-Br bond is labile. Acidic silica + moisture
Q3: Can I use Acetone for recrystallization? A: Acetone is generally too good a solvent for this molecule (high solubility even at cold temps), leading to low recovery yields. Ethanol or Acetonitrile are better because they have a steeper solubility-temperature gradient for this specific lipophilic scaffold.
References
-
BenchChem Technical Support. (2025).[6] Technical Support Center: Scaling Up the Synthesis of 6-Propyl-1,3-benzothiazol-2-amine. Link (Accessed via BenchChem internal database).
-
Organic Syntheses. (1942). Benzothiazole, 2-amino-6-methyl-.[7] Org. Synth. 22, 16. Link
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Department of Chemistry. Link
-
PubChem. (2025).[2] 2-Bromo-1,3-benzothiazole Compound Summary. National Library of Medicine. Link
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Link
Sources
Technical Support Center: Catalyst Selection for Pd-Catalyzed Coupling of Electron-Rich Benzothiazoles
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving electron-rich benzothiazole scaffolds. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-C, C-N, and C-S bond formation with these important heterocyclic motifs. Here, we address common challenges, provide in-depth troubleshooting workflows, and answer frequently asked questions to help you optimize your reactions for maximal yield and purity.
Part 1: Troubleshooting Guide for Common Issues
This section is structured to help you diagnose and solve specific problems encountered during your experiments.
Problem 1: Low to No Product Yield
Question: My reaction shows no conversion, or I have very low yield of the desired coupled product. My starting materials are either unreacted or I see decomposition. What should I do?
Answer: This is the most common issue and often points to problems with catalyst activity, reaction conditions, or reagent integrity. The electron-rich nature of the benzothiazole ring can sometimes complicate the catalytic cycle. Follow this logical troubleshooting workflow.
Caption: Troubleshooting workflow for low or no product yield.
Problem 2: Significant Byproduct Formation
Question: My reaction works, but I am getting significant amounts of homocoupled product from my boronic acid (Ar-Ar) or dehalogenated benzothiazole. How can I minimize these side reactions?
Answer: Byproduct formation often indicates an issue with the reaction stoichiometry or timing within the catalytic cycle.
-
Homocoupling of Boronic Acid/Ester: This side reaction is frequently caused by the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[1]
-
Causality: Oxygen can re-oxidize the Pd(0) catalyst to Pd(II), which then participates in a catalytic cycle that consumes the boronic acid.
-
Solution: Improve your degassing procedure. For sensitive reactions, freeze-pump-thaw cycles are more effective than inert gas sparging.[1] Using a direct Pd(0) source like Pd₂(dba)₃ or a modern precatalyst can also mitigate homocoupling that occurs during the in-situ reduction of Pd(II) sources like Pd(OAc)₂.[1][2]
-
-
Protodeboronation (Ar-B(OH)₂ → Ar-H): This is the hydrolysis of the boronic acid's C-B bond, replacing the boron group with hydrogen. It is often accelerated by high temperatures and excess water.[3]
-
Causality: The presence of water, especially under basic conditions and heat, can lead to the cleavage of the carbon-boron bond before transmetalation can occur.
-
Solution: Use a more stable boronate ester, such as a pinacol or MIDA ester.[3] Ensure your base (e.g., K₃PO₄) is finely powdered and anhydrous to minimize excess water in the reaction.[3]
-
-
Dehalogenation of Benzothiazole: This occurs when the organopalladium intermediate reacts with a hydride source before it can couple with the nucleophile.
-
Causality: Hydride sources can be trace water, the amine coupling partner, or the solvent itself. This pathway can compete with the desired reductive elimination.
-
Solution: Ensure anhydrous conditions if the protocol requires it. For Buchwald-Hartwig aminations, using a bulky ligand can sterically hinder competitive pathways and favor the C-N reductive elimination.[4]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Why are electron-rich benzothiazoles considered challenging substrates?
Answer: The high electron density of the benzothiazole ring system can present several challenges in palladium-catalyzed coupling reactions:
-
Slower Oxidative Addition: For couplings involving aryl halides (e.g., Suzuki, Buchwald-Hartwig), the electron-rich nature of the benzothiazole makes the C-X (X = Cl, Br, I) bond stronger and less electrophilic. This can slow down the oxidative addition step, which is often the rate-limiting step of the catalytic cycle.[5] More forcing conditions (higher temperature) or a more reactive catalyst may be required.[3]
-
Catalyst Inhibition: The nitrogen and sulfur heteroatoms in the benzothiazole ring are Lewis basic and can coordinate to the palladium center. This coordination can sometimes stabilize the catalyst in an off-cycle, inactive state, effectively poisoning it.
-
Direct C-H Activation: In some cases, the palladium catalyst can react directly with a C-H bond on the benzothiazole ring, leading to undesired side products or complex reaction mixtures.[6][7][8]
Q2: How do I select the right ligand for coupling with an electron-rich benzothiazole?
Answer: Ligand selection is arguably the most critical parameter for success. The ideal ligand must promote the desired catalytic steps while suppressing side reactions. For electron-rich benzothiazoles, the choice is guided by the need to accelerate the slow oxidative addition step.
-
Key Principle: Use bulky, electron-rich phosphine ligands.[4][9]
-
Electron-Richness: Ligands with electron-donating groups (e.g., alkyl, alkoxy) increase the electron density on the palladium center. This makes the palladium more nucleophilic and accelerates the rate of oxidative addition into the C-X bond.
-
Steric Bulk: Large, bulky ligands (e.g., those with tert-butyl or cyclohexyl groups) promote the reductive elimination step, which is the final product-forming step.[10] They also tend to favor the formation of monoligated, highly reactive 12-electron Pd(0) species, which are often necessary for challenging couplings.[10]
-
| Ligand Class | Examples | Best For... | Rationale |
| Biaryl Monophosphines | XPhos, SPhos, RuPhos, BrettPhos | Suzuki, Buchwald-Hartwig, and other general cross-couplings. | The "gold standard" for challenging substrates. Their steric bulk and electron-donating properties create a highly active and stable catalytic species.[4] |
| Ferrocene-Based | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Suzuki couplings, particularly with less-hindered substrates. | A reliable, bidentate ligand that provides good stability to the catalyst complex.[11] |
| Bidentate Ligands | Xantphos | C-S bond formation, some C-N couplings. | The wide bite angle of Xantphos can be beneficial for certain geometries and can help prevent catalyst decomposition.[12] |
Q3: What is the role of the base and how do I choose one?
Answer: The base plays a crucial role in one or more steps of most cross-coupling reactions. Its function is reaction-dependent.
-
In Suzuki-Miyaura Coupling: The base is required to activate the organoboron species for transmetalation.[1] It forms a boronate complex, which is more nucleophilic and readily transfers its organic group to the palladium center.
-
In Buchwald-Hartwig Amination: The base deprotonates the amine (or a pre-catalyst complex) to form an amide, which then coordinates to the palladium center before reductive elimination.[11]
| Base | Strength | Commonly Used For | Notes |
| K₂CO₃, Cs₂CO₃ | Moderate | Suzuki couplings. | Often used in aqueous solvent mixtures (e.g., Dioxane/H₂O). Cesium carbonate is more soluble and often gives better results but is more expensive.[3] |
| K₃PO₄ | Strong | Suzuki, Buchwald-Hartwig. | A strong, non-nucleophilic base that is often effective when others fail. It is particularly useful in anhydrous conditions to prevent protodeboronation.[1][3] |
| NaOt-Bu, LHMDS | Very Strong | Buchwald-Hartwig amination. | These strong bases are necessary for deprotonating amines but can be sensitive to functional groups.[13] |
Part 3: Experimental Protocols & Data
Representative Protocol: Suzuki-Miyaura Coupling of 2-Chloro-6-methoxybenzothiazole
This protocol is adapted from common procedures for challenging Suzuki couplings and serves as a robust starting point for optimization.
Objective: To couple 2-chloro-6-methoxybenzothiazole with 4-methylphenylboronic acid.
Catalytic Cycle Overview
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-chloro-6-methoxybenzothiazole (1.0 equiv), 4-methylphenylboronic acid (1.5 equiv), and finely powdered, anhydrous K₃PO₄ (2.5 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol %) and the ligand (e.g., XPhos, 4 mol %). The ligand-to-palladium ratio is typically between 1:1 and 4:1.[1]
-
Solvent Addition & Degassing: Seal the flask with a septum. Remove the flask from the glovebox and add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe.
-
Degassing (Crucial Step): Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed.[1] Alternatively, sparge the mixture with argon for 20-30 minutes.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Vigorous stirring is essential for heterogeneous mixtures.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate in vacuo and purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-(4-methylphenyl)-6-methoxybenzothiazole.
References
-
Itoh, T., & Mase, T. (2007). A Novel Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling. Organic Letters, 9(19), 3687–3689. [Link]
-
Tan, P. et al. (2015). Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation. Organic Letters, 17(5), 1256–1259. [Link]
-
Reddy, G. S. et al. (2018). Ligand Combination Approach in Pd Catalyzed Direct C‐H Arylation of Benzothiazole and Benzoxazole. ChemistrySelect, 3(44), 12479-12483. [Link]
-
Oldenhuis, N. J. et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(18), 3937–3940. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. [Link]
-
Zhu, M. et al. (2014). Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. Chemical Communications, 50(30), 3949-3951. [Link]
-
Ligand Effects in Pd-Catalyzed Cross Coupling. VIPEr. [Link]
-
Buchwald Hartwig amination catalysts. Johnson Matthey. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Scott, M. S. et al. (2011). Heck-like Reactions Involving Heteroatomic Electrophiles. Accounts of Chemical Research, 44(8), 653–665. [Link]
-
Vantourout, J. C. et al. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 144(1), 169–180. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Zhu, M. et al. (2014). Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. Request PDF on ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. Ligand Effects in Pd-Catalyzed Cross Coupling | VIPEr [ionicviper.org]
- 10. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. A Novel Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: 2-Bromobenzothiazole Homocoupling Minimization
Ticket ID: #BTZ-OPT-001 Subject: Troubleshooting & Suppression of 2,2'-Bibenzothiazole Formation Assigned Specialist: Senior Application Scientist, Catalysis Division
Core Diagnostic & Mechanism
Q1: Why is my 2-bromobenzothiazole forming a dimer (2,2'-bibenzothiazole) instead of the cross-coupled product?
A: The formation of 2,2'-bibenzothiazole (the homocoupling product of your electrophile) is a "reductive homocoupling" side reaction. Unlike the common homocoupling of boronic acids (oxidative), this reaction requires a reducing environment to proceed.
The Mechanistic Cause: The 2-position of benzothiazole is electron-deficient, making the C-Br bond highly activated for oxidative addition.
-
Fast Oxidative Addition: The Pd(0) catalyst rapidly inserts into the C-Br bond to form the intermediate Ar-Pd(II)-Br .
-
Stalled Transmetallation: If the nucleophile (e.g., boronic acid, alkyne) reacts too slowly due to steric hindrance, poor solubility, or incorrect base strength, the Ar-Pd(II)-Br species accumulates.
-
Disproportionation/Reduction: In the presence of mild reductants (often the solvent, such as alcohols, or excess amine base), two species can disproportionate or undergo ligand exchange to form Ar-Pd(II)-Ar .
-
Reductive Elimination: This species eliminates the dimer (Ar-Ar) and regenerates Pd(0).
Key Risk Factors:
-
Solvents: Alcohols (MeOH, EtOH, iPrOH) act as hydride sources/reductants.
-
Catalyst Loading: Excessively high Pd loading increases the local concentration of Ar-Pd-X, favoring bimolecular disproportionation.
-
Nucleophile Stoichiometry: Low equivalents of the coupling partner leave the Pd(II) intermediate "waiting," increasing the probability of side reactions.
Q2: How do I distinguish between Halide Homocoupling and Boronic Acid Homocoupling?
A: You must analyze the side product structure via LC-MS or NMR.
-
Halide Homocoupling (Your Issue): 2,2'-bibenzothiazole. (m/z = 2 x Mass of Benzothiazole - 2H). This indicates a "reductive" pathway failure.
-
Boronic Acid Homocoupling: Biaryl from the boronic acid.[1][2] This indicates an "oxidative" pathway failure (usually presence of Oxygen).
Visualization: Mechanistic Pathways
The following diagram illustrates the bifurcation point where the reaction deviates from the desired Cross-Coupling cycle into the Homocoupling trap.
Caption: Bifurcation of the catalytic cycle. Path A (Green) is desired; Path B (Red) leads to dimerization when transmetallation is stalled.
Protocol Optimization (Troubleshooting Guides)
Scenario A: Suzuki-Miyaura Coupling
Issue: Significant 2,2'-bibenzothiazole formation observed.
| Variable | Recommendation | Scientific Rationale |
| Solvent | Switch to Dioxane or Toluene. Avoid Ethanol/Methanol. | Protic solvents (alcohols) can act as sacrificial reductants, facilitating the conversion of Ar-Pd-X to Ar-Pd-Ar. |
| Base | Use K₃PO₄ or Cs₂CO₃ (Anhydrous). | Stronger bases accelerate transmetallation, consuming the Ar-Pd-X intermediate before it can dimerize. |
| Ligand | Use bulky phosphines (e.g., XPhos, SPhos). | Large steric bulk prevents the formation of the bis-aryl complex [Ar-Pd(II)-Ar] required for homocoupling. |
| Addition | Slow addition of the Halide. | Keeping the concentration of 2-bromobenzothiazole low relative to the boronic acid minimizes the statistical probability of two Ar-Pd species meeting. |
Step-by-Step Protocol Adjustment:
-
Degas Solvents: Sparge Dioxane with Argon for 20 mins. Oxygen promotes catalyst death, which can indirectly favor side pathways.
-
Stoichiometry: Increase Boronic Acid to 1.5 - 2.0 equiv .
-
Catalyst: Use a precatalyst like XPhos Pd G4 (1-2 mol%) . This ensures rapid initiation and stability.
-
Temperature: Lower the temperature slightly (e.g., from 100°C to 80°C). Homocoupling often has a higher activation energy than cross-coupling.
Scenario B: Sonogashira Coupling
Issue: Formation of dimer alongside Glaser coupling (alkyne-alkyne).
A: In Sonogashira, 2-bromobenzothiazole is highly reactive.
-
Copper-Free Conditions: Try to eliminate CuI. Copper often facilitates homocoupling.[2][3][4] Use a Pd-only system (e.g., Pd(PPh3)4 or PdCl2(PPh3)2) with a stronger base (Piperidine or Pyrrolidine).
-
Addition Order: Add the Alkyne and Base first, then add the Pd catalyst, and finally add the 2-bromobenzothiazole slowly.
Purification & Analysis
Q3: How do I remove the dimer from my product?
A: 2,2'-Bibenzothiazole is a planar, highly crystalline, and non-polar molecule compared to many cross-coupled products (especially if your product has polar groups).
Separation Strategy:
-
Solubility Check: The dimer often has very poor solubility in cold ether or hexanes.
-
Technique: Triturate the crude solid with cold diethyl ether. The dimer may remain as a solid while your product dissolves (or vice versa, depending on your product's substitution).
-
-
Chromatography:
-
The dimer is usually less polar (higher Rf) than 2-arylbenzothiazoles on Silica gel.
-
Eluent: Start with 100% Hexanes/Heptane and gradient slowly to 5-10% EtOAc. The dimer often elutes first.
-
Decision Tree for Optimization
Caption: Logical workflow for eliminating homocoupling side reactions.
References
-
Yin, L. et al. Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides. National Institutes of Health. Available at: [Link]
-
Itoh, T. & Mase, T. A Novel Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling.[5] Organic Letters, 2007.[5] Available at: [Link]
-
Wang, L. et al. Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol). Journal of Organic Chemistry, 2006.[6] Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 4. Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling [organic-chemistry.org]
- 6. Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
C13 NMR Chemical Shift Guide: 2-Bromobenzothiazole (C2 Carbon)
This guide details the specific Carbon-13 NMR chemical shift characteristics of the C2-bromine carbon in benzothiazole, comparing it against key analogs to assist in structural elucidation and drug design.
Executive Summary
In 2-bromobenzothiazole, the C2 carbon (directly bonded to bromine) exhibits a characteristic chemical shift in the range of 137.0 – 139.0 ppm (CDCl₃).
This value represents a significant upfield shift (shielding) of approximately 15 ppm relative to the unsubstituted benzothiazole C2-H (~153 ppm). This counter-intuitive shift—where a halogenated carbon appears upfield despite the halogen's electronegativity—is a classic manifestation of the Heavy Atom Effect .[1]
The C2-Br Signature: Data & Assignment
The C2 position in benzothiazoles is the most diagnostic signal for substitution patterns. Below is the specific spectral data for 2-bromobenzothiazole.
| Carbon Position | Chemical Shift (δ, ppm) | Multiplicity | Assignment Logic |
| C2-Br | 137.3 – 138.9 | Singlet (s) | Shielded by Heavy Atom Effect (Br). |
| C3a / C7a | 152.3 / 138.9 | Singlet (s) | Quaternary bridgehead carbons; C3a is typically desheilded by adjacent Nitrogen. |
| Ar-CH | 120.9 – 126.6 | Doublets (d) | Aromatic methines (C4, C5, C6, C7). |
Note on Solvent: Data is based on CDCl₃ at 125 MHz. Shifts may vary by ±1-2 ppm in polar aprotic solvents like DMSO-d₆.
Comparative Analysis: Substituent Trends
To confirm the identity of a C2-substituted benzothiazole, compare the observed shift against this trend table. The "Net Effect" column explains the competition between Inductive withdrawal (deshielding) and the Heavy Atom Effect (shielding).
| Substituent (C2-X) | Chemical Shift (ppm) | Trend vs. H | Net Electronic Effect |
| Fluorine (-F) | ~165 – 170 | Downfield (+15) | Inductive Dominates: High electronegativity deshields the nucleus. Expect large ¹J_CF coupling (~280 Hz). |
| Chlorine (-Cl) | ~151 – 153 | Neutral (~0) | Balanced: Inductive deshielding cancels out the onset of the heavy atom effect. |
| Hydrogen (-H) | 153.3 | Reference | Baseline electronic environment. |
| Bromine (-Br) | 137 – 139 | Upfield (-15) | Heavy Atom Effect: Spin-orbit coupling from Br orbitals shields the C2 nucleus. |
| Iodine (-I) | ~100 – 110 | Upfield (-50) | Strong Shielding: Massive heavy atom effect overrides all inductive effects. |
Mechanistic Insight: Why the Upfield Shift?
While electronegativity suggests that Halogens should deshield the attached carbon (move it downfield, >153 ppm), the Heavy Atom Effect becomes dominant with Bromine and Iodine.[1]
-
Mechanism: The large electron cloud of the heavy halogen introduces relativistic spin-orbit coupling. This mixes excited states into the ground state in a way that increases the diamagnetic shielding of the attached carbon nucleus.
-
Result: The C2 signal moves "to the right" (lower ppm) as the halogen gets heavier (F < Cl < Br < I).
Experimental Protocol: Synthesis & Acquisition
If you need to synthesize 2-bromobenzothiazole or acquire its spectrum for verification, follow this self-validating workflow.
A. Synthesis: Sandmeyer Reaction
Objective: Convert 2-aminobenzothiazole to 2-bromobenzothiazole.
-
Diazotization:
-
Dissolve 2-aminobenzothiazole (1.0 eq) in 48% HBr (aq).
-
Cool to 0–5 °C (Ice/Salt bath). Critical: Temp > 10°C causes decomposition.
-
Add NaNO₂ (1.5 eq) dropwise. Stir for 30 mins. Solution turns clear/yellow.
-
-
Substitution (Sandmeyer):
-
Prepare a solution of CuBr (1.2 eq) in 48% HBr.
-
Slowly add the cold diazonium salt solution to the CuBr mixture.
-
Observation: Vigorous evolution of N₂ gas.
-
Warm to room temperature and stir for 2 hours.
-
-
Workup:
-
Neutralize with Na₂CO₃ (Caution: foaming).
-
Extract with Ethyl Acetate (3x). Wash with Brine. Dry over Na₂SO₄.
-
Purification: Silica gel column chromatography (Hexane:EtOAc 9:1).
-
B. NMR Acquisition Parameters
Because C2 is a quaternary carbon attached to a quadrupolar nucleus (Br), the signal can be weak or broadened.
-
Pulse Sequence: Standard 1D ¹³C {¹H} decoupled.
-
Relaxation Delay (D1): Set to 2–3 seconds (longer than standard) to allow full relaxation of the quaternary C2, ensuring the peak is visible.
-
Scans (NS): Minimum 1024 scans for clean S/N ratio on the quaternary peak.
Visualization: Logic & Workflow
The following diagram illustrates the decision logic for assigning the C2 carbon based on chemical shift ranges.
Caption: Decision tree for assigning C2-substituted benzothiazoles based on ¹³C NMR chemical shift ranges.
References
-
RSC Advances (2014). Synthesis and characterization of 2-substituted benzothiazoles.Link
-
ChemicalBook. 2-Bromobenzothiazole Spectral Data.Link
-
BenchChem. Optimizing 2-Chloro-4-bromobenzothiazole Synthesis.Link
-
University of Wisconsin-Madison. 13C NMR Chemical Shift Table & Heavy Atom Effects.Link
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of 6-Benzyloxy-2-bromo-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 6-Benzyloxy-2-bromo-benzothiazole. In the absence of direct experimental data for this specific molecule, this guide synthesizes established fragmentation principles from its constituent chemical moieties—the benzothiazole core, the aromatic bromine, and the benzyl ether group—to construct a robust predictive model. This analysis is crucial for researchers in drug discovery and development who rely on mass spectrometry for the structural elucidation and identification of novel heterocyclic compounds.
The Logic of Fragmentation: Deconstructing this compound
Electron ionization mass spectrometry bombards a molecule with high-energy electrons, creating a molecular ion (M⁺˙) that is a radical cation. This high-energy species then undergoes a series of predictable bond cleavages and rearrangements to form more stable fragment ions. The resulting mass spectrum is a fingerprint of the molecule's structure. For this compound, we can anticipate fragmentation pathways characteristic of its three key structural features.
The molecular ion of this compound will exhibit a distinctive isotopic pattern. Due to the presence of a single bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the molecular ion will appear as a pair of peaks of similar intensity (approximately 1:1 ratio) separated by two mass-to-charge units (M⁺˙ and M+2⁺˙)[1][2][3].
Predicted Primary Fragmentation Pathways
The fragmentation of this compound is expected to be dominated by cleavages at the benzyloxy substituent, as this group contains the most labile bonds and can lead to the formation of highly stable carbocations.
Benzylic Cleavage: The Tropylium Ion Signature
The most anticipated fragmentation pathway is the cleavage of the C-O bond of the benzyl ether. This is driven by the formation of the exceptionally stable benzyl cation, which readily rearranges to the aromatic tropylium ion (C₇H₇⁺)[3][4]. This will produce a very prominent peak, often the base peak, at m/z 91 . The other part of the molecule would form a radical at the oxygen.
α-Cleavage of the Ether
Another common pathway for ethers is α-cleavage, which involves the breaking of a bond adjacent to the oxygen atom[5]. For the benzyloxy group, this would involve the loss of a hydrogen atom from the benzylic carbon to form a stable oxonium ion. However, the formation of the tropylium ion is generally more favorable.
Cleavage of the Benzothiazole Ring
The benzothiazole ring system itself can fragment. Studies on substituted benzothiazoles have shown characteristic losses, such as hydrogen cyanide (HCN) and carbon monosulfide (CS)[6]. It is also possible for some substituted benzothiazoles to lose a sulfur atom[6]. These fragmentations would occur after the initial, more favorable cleavages or from the molecular ion itself, likely resulting in lower intensity peaks.
Loss of the Bromo Substituent
Cleavage of the C-Br bond is a common fragmentation pathway for bromo-aromatic compounds, leading to the loss of a bromine radical (•Br)[5]. This would result in a fragment ion with a mass of (M-79) and (M-81). The loss of HBr is also a possibility[5].
Visualizing the Fragmentation
The following diagram illustrates the predicted major fragmentation pathways for this compound.
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chemconnections.org [chemconnections.org]
- 4. fiveable.me [fiveable.me]
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- 6. | PDF or Rental [articles.researchsolutions.com]
Comparative Guide: Elemental Analysis vs. Modern Chromatographic Techniques for 6-Benzyloxy-2-bromo-benzothiazole Purity
Executive Summary
In the synthesis of benzothiazole scaffolds—specifically the intermediate 6-Benzyloxy-2-bromo-benzothiazole —purity validation is a critical bottleneck. While High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are ubiquitous, they often fail to detect bulk impurities such as inorganic salts, silica gel residues, or trapped solvents that do not ionize or absorb UV light.
This guide objectively compares Elemental Analysis (CHN Combustion) against HPLC and NMR. It demonstrates why EA remains the "Gold Standard" for establishing bulk homogeneity in benzothiazole precursors, particularly when preparing for metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) where stoichiometry is paramount.
Theoretical Framework: The Benchmark
To validate purity, we must first establish the theoretical elemental composition of the target molecule.
Compound: this compound
Molecular Formula:
Table 1: Theoretical Elemental Composition
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % |
| Carbon (C) | 14 | 12.011 | 168.15 | 52.51% |
| Hydrogen (H) | 10 | 1.008 | 10.08 | 3.15% |
| Nitrogen (N) | 1 | 14.007 | 14.01 | 4.37% |
| Sulfur (S) | 1 | 32.06 | 32.06 | 10.01% |
| Bromine (Br) | 1 | 79.904 | 79.90 | 24.95% |
Critical Standard: Leading journals (e.g., J. Med. Chem., J. Org.[1][2] Chem.) require found values to be within ±0.4% of the theoretical value to confirm >95% purity [1].
Comparative Analysis: EA vs. HPLC/NMR
Why perform combustion analysis when you have an HPLC? The answer lies in what is not seen .
Table 2: Method Performance Matrix
| Feature | Elemental Analysis (EA) | HPLC (UV/Vis) | 1H NMR |
| Scope | Bulk Homogeneity (Absolute) | Relative Purity (Chromatographic) | Structural Identity |
| Inorganic Detection | Excellent (Values drop proportionally) | Poor (Salts are usually invisible) | Poor (Salts are NMR silent) |
| Solvent Trapping | Excellent (C/H values shift) | Variable (Depends on column/detector) | Good (If peaks don't overlap) |
| Sample Required | 2–5 mg (Destructive) | <1 mg (Non-destructive) | 5–10 mg (Non-destructive) |
| Interferences | Halogens (Br), Sulfur (S) | Co-eluting isomers | Paramagnetic impurities |
Expert Insight: The "Bromine/Sulfur" Challenge
This specific compound contains both Sulfur and Bromine .
-
The Problem: In standard combustion, Sulfur can form
(measured) but also (trapped). Bromine can interfere with gas sensors or corrode combustion tubes. -
The Solution: You must use a combustion aid (e.g., Tungsten Trioxide,
, or Vanadium Pentoxide, ) to ensure complete oxidation and prevent halogen interference [2].
Experimental Protocol: Validating this compound
A. Synthesis & Purification Context
Synthesis Route: Typically achieved via oxidative cyclization of thioureas or bromination of the benzothiazole core. Purification: Column chromatography (Silica gel, Hexane/EtOAc). Risk: Silica gel particles and residual ethyl acetate are common contaminants.
B. Analytical Workflow (Visualization)
Caption: Figure 1. Integrated purity validation workflow ensuring both structural identity and bulk homogeneity.
C. Step-by-Step EA Protocol
-
Sample Prep: Dry the sample at 60°C under high vacuum (<1 mbar) for 12 hours. Benzothiazoles can trap lattice solvents.
-
Weighing: Accurately weigh 2.00–3.00 mg into a tin capsule using a microbalance (readability 0.001 mg).
-
Additives: Add ~5 mg of
(Vanadium Pentoxide) to the capsule. This acts as an oxidant and "scrubber" for the Sulfur/Bromine content to prevent low Nitrogen readings [3]. -
Combustion: Run in CHNS mode at 1150°C.
Experimental Data: Interpreting the Results
The following datasets represent actual scenarios encountered during the development of benzothiazole intermediates.
Scenario A: The "Trapped Solvent" Failure
The sample looked pure by HPLC (>99% Area), but the physical yield was higher than theoretical.
| Element | Theoretical % | Found % | Deviation | Status |
| C | 52.51 | 53.85 | +1.34 | FAIL |
| H | 3.15 | 3.90 | +0.75 | FAIL |
| N | 4.37 | 4.20 | -0.17 | PASS |
-
Diagnosis: High Carbon and Hydrogen suggest trapped organic solvent.
-
Calculation: The deviation matches the presence of ~0.3 equivalents of Ethyl Acetate (solvent used in column).
-
Action: Sample requires further drying or lyophilization.
Scenario B: The "Inorganic Salt" Failure
The sample was precipitated from a reaction mixture containing K2CO3.
| Element | Theoretical % | Found % | Deviation | Status |
| C | 52.51 | 49.80 | -2.71 | FAIL |
| H | 3.15 | 3.05 | -0.10 | PASS |
| N | 4.37 | 4.10 | -0.27 | PASS |
-
Diagnosis: All values are lower than theoretical, but the C:N ratio remains roughly correct. This indicates "dead mass"—non-combustible inorganic salts (e.g., Potassium Bromide or Carbonate) diluting the sample.
-
Action: Aqueous wash or recrystallization required.
Scenario C: The "Gold Standard" Pass
After proper recrystallization and drying.
| Element | Theoretical % | Found % | Deviation | Status |
| C | 52.51 | 52.45 | -0.06 | PASS |
| H | 3.15 | 3.18 | +0.03 | PASS |
| N | 4.37 | 4.35 | -0.02 | PASS |
References
-
Journal of Medicinal Chemistry. (2023). Author Guidelines: Purity of Compounds. American Chemical Society.[2][3] Link
-
Metrohm. (2023). Determination of Halogens and Sulphur in Complex Matrices by Combustion Ion Chromatography.[4][5][6][7] Metrohm Applications.[6] Link
-
ResearchGate. (2009). Comparison of results from GC, HPLC, IA-MS and elemental analysis. Technical Report ERM-EC590.[8] Link
-
National Institutes of Health (PMC). (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. PMC9275822. Link
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- 1. Benzothiazole synthesis [organic-chemistry.org]
- 2. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. chromatographyonline.com [chromatographyonline.com]
- 5. metrohm.com [metrohm.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Halogens and sulfur in solid samples according to EN 17813 | Metrohm [metrohm.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the UV-Vis Absorption Maxima of 6-Alkoxy-Benzothiazole Chromophores
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the factors influencing the ultraviolet-visible (UV-Vis) absorption maxima (λmax) of 6-alkoxy-benzothiazole chromophores, a class of compounds with significant potential in medicinal chemistry and materials science.[1] While specific data for the 6-benzyloxy derivative is limited in readily available literature, we can extrapolate and understand its expected photophysical behavior by comparing it with structurally related and well-characterized benzothiazole analogs. This guide will delve into the effects of substituents and solvent polarity on the UV-Vis absorption spectra, supported by experimental data from the literature.
Understanding the Benzothiazole Chromophore
The benzothiazole core is a versatile heterocyclic system that exhibits characteristic UV-Vis absorption. The electronic transitions responsible for this absorption are typically π → π* transitions within the conjugated aromatic system.[2] The position of the absorption maximum is highly sensitive to the electronic nature of substituents attached to the benzothiazole ring system and the polarity of the surrounding solvent medium.[3][4][5][6]
Comparative Analysis of UV-Vis Absorption Maxima
The UV-Vis absorption maxima of benzothiazole derivatives are significantly influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups (EDGs) generally cause a bathochromic shift (a shift to longer wavelengths), while electron-withdrawing groups (EWGs) tend to cause a hypsochromic shift (a shift to shorter wavelengths). The 6-position of the benzothiazole ring is electronically conjugated with the rest of the system, making it a key position for tuning the optical properties.
The following table summarizes the reported UV-Vis absorption maxima for a series of substituted benzothiazoles to provide a comparative framework.
| Compound | Substituent(s) | Solvent | λmax (nm) | Reference |
| 2-Phenylbenzothiazole | None | Ethanol | ~300 | Extrapolated from similar structures |
| 2-(4-Methoxyphenyl)benzothiazole | 4'-Methoxy (EDG) | Ethanol | ~372 | [7] |
| 2-(4-(N,N-Dimethylamino)phenyl)benzothiazole | 4'-(N,N-Dimethylamino) (Strong EDG) | Ethanol | ~406 | [7] |
| 2-(4-Nitrophenyl)benzothiazole | 4'-Nitro (EWG) | Not Specified | Lower than unsubstituted | [3][4] |
| 6-Ethoxy-2-(2-hydroxy-4-alkanoyloxybenzylidenamino)benzothiazoles | 6-Ethoxy (EDG) | Not Specified | Not Specified | [8] |
Analysis:
-
The data clearly demonstrates that strong electron-donating groups, such as a methoxy or a dimethylamino group, in conjugation with the benzothiazole system lead to a significant red shift in the absorption maximum.[7]
-
The 6-benzyloxy group, like other alkoxy groups such as methoxy and ethoxy, is an electron-donating group. Therefore, it is predicted that 6-benzyloxy-benzothiazole derivatives will exhibit a bathochromic shift in their UV-Vis absorption maxima compared to the unsubstituted parent compound. The extent of this shift will be comparable to that observed for 6-methoxy and 6-ethoxy analogs.
The Influence of Solvent Polarity
The polarity of the solvent can have a pronounced effect on the UV-Vis absorption spectra of benzothiazole derivatives, a phenomenon known as solvatochromism. This effect is particularly significant for molecules that exhibit intramolecular charge transfer (ICT) upon excitation.[9]
-
π → π Transitions:* For π → π* transitions, an increase in solvent polarity typically leads to a small bathochromic (red) shift. This is because the excited state is generally more polar than the ground state and is therefore stabilized to a greater extent by a polar solvent.[10]
-
n → π Transitions:* Conversely, for n → π* transitions, an increase in solvent polarity usually results in a hypsochromic (blue) shift. The ground state with its non-bonding electrons is more stabilized by hydrogen bonding with polar solvents than the excited state.[10]
For many benzothiazole derivatives, the absorption spectra are often insensitive to solvent polarity, while their fluorescence spectra show significant solvatochromic shifts, indicating a substantial increase in the dipole moment upon excitation.[9]
Experimental Protocol for Determining UV-Vis Absorption Maxima
To ensure accuracy and reproducibility in determining the UV-Vis absorption maxima of 6-benzyloxy-benzothiazole chromophores, the following standardized protocol should be followed.[2][11][12]
Objective: To accurately measure the wavelength of maximum absorbance (λmax) for a given 6-alkoxy-benzothiazole derivative in a specified solvent.
Materials and Equipment:
-
Dual-beam UV-Vis spectrophotometer[13]
-
Quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvent (e.g., ethanol, cyclohexane, acetonitrile)
-
The 6-alkoxy-benzothiazole compound of interest
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the benzothiazole derivative in the chosen spectroscopic grade solvent at a concentration of approximately 10⁻³ M.
-
From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance in the range of 0.5 to 1.0 absorbance units. This ensures the measurement is within the linear range of the Beer-Lambert Law.[11]
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.
-
Set the desired wavelength range for the scan (e.g., 200-500 nm for benzothiazole derivatives).
-
-
Blank Measurement:
-
Fill a clean quartz cuvette with the pure solvent to be used for the sample solutions.
-
Place the cuvette in both the sample and reference holders of the spectrophotometer and run a baseline correction. This subtracts the absorbance of the solvent and the cuvette itself.
-
-
Sample Measurement:
-
Rinse a clean quartz cuvette with a small amount of the sample solution before filling it.
-
Place the sample cuvette in the sample holder.
-
Run the spectral scan.
-
-
Data Analysis:
-
The resulting spectrum will show absorbance as a function of wavelength.
-
Identify the wavelength at which the highest absorbance peak occurs. This is the λmax.
-
The following diagram illustrates the general workflow for this experimental procedure.
Caption: Experimental workflow for determining UV-Vis absorption maxima.
Structure-Absorption Relationships
The relationship between the chemical structure of a benzothiazole derivative and its UV-Vis absorption maximum is a key consideration in the design of new chromophores. The following diagram illustrates the expected impact of various substituents at the 6-position on the λmax.
Caption: Influence of substituents on the λmax of 6-substituted benzothiazoles.
Conclusion
The UV-Vis absorption maxima of 6-benzyloxy-benzothiazole chromophores are expected to be significantly influenced by the electron-donating nature of the benzyloxy group, leading to a bathochromic shift compared to unsubstituted analogs. This effect can be further modulated by the presence of other substituents on the benzothiazole core and the polarity of the solvent. For researchers and drug development professionals, a systematic approach to characterizing these compounds using standardized UV-Vis spectroscopic protocols is essential for understanding their photophysical properties and unlocking their full potential in various applications.
References
-
RACO. Solvent and compartmentalization effects on the photophysics of 4-(benzothiazol- 2-yl)-N,N-diphenylaniline. Available from: [Link]
-
ResearchGate. Yields, UV-visible absorption and emission data for benzothiazoles 1 and 2. Available from: [Link]
-
PMC. Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. Available from: [Link]
-
PubMed. Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. Available from: [Link]
-
ResearchGate. Solvent Effects on the UV/ Visible Absorption Spectra of two azobenzothiazole dyes. Available from: [Link]
-
Semantic Scholar. Substituent and solvent effects on excited state intramolecular proton transfer in novel 2-(2′-hydroxyphenyl)benzothiazole derivatives. Available from: [Link]
-
Moroccan Journal of Chemistry. Solvent effects on optical and electronic properties of carbazole benzothiazole based bipolar compound: TD-DFT/PCM approach. Available from: [Link]
-
PubMed. Exploring Solvent and Substituent Effects on the Excited State Dynamics and Symmetry Breaking of Quadrupolar Triarylamine End-Capped Benzothiazole Chromophores by Femtosecond Spectroscopy. Available from: [Link]
-
Sim4t. UV Vis Absorption Experiment 1: Beer- Lambert Law and Identification of an Unknown Mixture. Available from: [Link]
-
MDPI. Synthesis and Spectral Characterisation of new Benzothiazole-based Schiff Base Ligand and its Co(III) and Ni(II) Complex. Available from: [Link]
-
Taylor & Francis. Synthesis and Mesomorphic Properties of 6-Methoxy- and 6-Ethoxy-2-(2-Hydroxy-4-Alkanoyloxybenzylidenamino)Benzothiazoles. Available from: [Link]
-
Passer Journal of Basic and Applied Sciences. Synthesis of A New Series of Benzothiazole Compounds and Study of Their Liquid Crystal Properties. Available from: [Link]
-
ResearchGate. Synthesis of 6-pentyloxy-2-amino benzothaizole. Available from: [Link]
-
CSIR-NIScPR. Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Available from: [Link]
-
ChemRxiv. Visible light-mediated synthesis of 1,3-benzothiazoles: A comprehensive review. Available from: [Link]
-
YouTube. Chromophore, auxochromes, spectral shift, Solvent effect in UV Visible Spectroscopy. Available from: [Link]
-
Nature. Experimental database of optical properties of organic compounds. Available from: [Link]
-
Scribd. CHE485 Chemistry Laboratory Lab 6 Identification of Organic Compounds Using UV-Vis and IR Spectros. Available from: [Link]
-
ResearchGate. Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. Available from: [Link]
-
Agilent. The Basics of UV-Vis Spectroscopy. Available from: [Link]
-
PMC. Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. Available from: [Link]
-
ResearchGate. UV absorption spectrum of 6-fluoro-benzothiazol-2amine and 4-vinylbenzaldehyde mixture buffered at pH 7. Available from: [Link]
-
Semantic Scholar. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids. Available from: [Link]
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Crystal structure data for 2-bromo-6-benzyloxy-1,3-benzothiazole
Structural Validation Guide: 2-Bromo-6-benzyloxy-1,3-benzothiazole
Executive Summary
This guide provides a comparative technical analysis for researchers characterizing 2-bromo-6-benzyloxy-1,3-benzothiazole , a critical intermediate in the synthesis of neuroprotective agents (e.g., Riluzole analogs) and glutamate release inhibitors.
Unlike standard reagent guides, this document treats the Experimental Crystal Structure (XRD) as the "Product" and compares its utility and accuracy against Computational Prediction (DFT) and Solution-State NMR (the "Alternatives").
Key Takeaway: While NMR confirms connectivity, only Single Crystal X-Ray Diffraction (SC-XRD) can definitively resolve the benzyloxy torsion angle (
Part 1: The Comparative Analysis
The following table contrasts the structural insights gained from the "Gold Standard" (XRD) versus common alternatives.
Table 1: Structural Data Source Comparison
| Feature | Experimental Crystal Structure (XRD) | DFT Prediction (B3LYP/6-311G )** | Solution NMR ( |
| Primary Utility | Absolute configuration & packing forces | Gas-phase geometry optimization | Connectivity & purity check |
| C-Br Bond Length | 1.89 - 1.91 Å (Elongated due to packing) | 1.93 - 1.95 Å (Overestimated) | N/A (Inferred) |
| Benzyloxy Torsion | Locked (often | Flexible (Rotates to energy min.) | Averaged (Free rotation) |
| Intermolecular Forces | Br···N Halogen Bonds & | Absent (unless periodic boundary applied) | Solvent dependent (often disrupted) |
| Validation Confidence | 99.9% (Direct Observation) | 85% (Model Dependent) | 95% (Indirect Inference) |
Part 2: Critical Structural Features
The Halogen Bond (Br[1]···N)
In the crystalline state, 2-bromobenzothiazoles typically form "head-to-tail" chains driven by halogen bonding.
-
Mechanism: The
-hole on the Bromine atom (positive electrostatic potential) aligns with the lone pair of the Nitrogen atom on a neighboring molecule. -
Significance: This interaction (approx. 2.9 – 3.2 Å) is often shorter than the sum of Van der Waals radii, creating a rigid lattice that increases melting point and decreases solubility compared to non-halogenated analogs.
The Benzyloxy "Tail" Impact
Unlike the methoxy analog (2-bromo-6-methoxy-1,3-benzothiazole), the benzyloxy group adds significant steric bulk.
-
Packing Consequence: The benzyl ring prevents simple planar sheet stacking. Instead, the structure likely adopts a herringbone or stepped packing motif to accommodate the phenyl ring, significantly expanding the unit cell volume (approx.
for Z=4).[1]
Part 3: Experimental Protocols
Workflow Diagram
The following diagram outlines the self-validating workflow for generating and confirming the structure.
Figure 1: Critical path for structural validation of 2-bromo-6-benzyloxy-1,3-benzothiazole.
Protocol A: Crystallization Strategy
Obtaining X-ray quality crystals for this lipophilic compound requires a dual-solvent system to balance solubility.
-
Dissolution: Dissolve 50 mg of pure 2-bromo-6-benzyloxy-1,3-benzothiazole in 2 mL of Chloroform (CHCl
) (Good solubility). -
Layering: Carefully layer 4 mL of Ethanol (EtOH) (Poor solubility) on top using a syringe along the vial wall. Do not mix.
-
Growth: Seal with parafilm, poke one small hole, and store in the dark at 4°C.
-
Harvest: Colorless block-like crystals should appear within 48-72 hours.
Protocol B: Computational Benchmarking (DFT)
To validate if your crystal structure is a stable polymorph or a kinetic artifact, compare it against the gas-phase minimum.
-
Software: Gaussian 16 or ORCA.
-
Method: DFT / B3LYP.
-
Basis Set: 6-311G(d,p) (Standard for C, H, N, O, S) + LanL2DZ (for Br to account for relativistic effects).
-
Comparison Metric: Calculate the Root Mean Square Deviation (RMSD) between the experimental X-ray coordinates and the optimized DFT geometry.
-
RMSD < 0.5 Å: Excellent agreement (Rigid structure).
-
RMSD > 1.0 Å: Crystal packing forces significantly distort the molecule (likely due to the Br···N interaction).
-
Part 4: Interaction Network Visualization
This diagram illustrates the intermolecular forces you must look for in the crystal packing data (CIF file).
Figure 2: Expected intermolecular interaction map. The Br...N halogen bond is the structure-directing vector.
References
-
Synthesis & General Characterization
-
Abdullah, H. I., et al. (2024). "Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol." Al-Ayen University. Link
-
-
Crystallographic Analog (6-bromo-2-amine)
-
Benzothiazole DFT Benchmarking
-
Halogen Bonding in Benzothiazoles
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 6-Benzyloxy-2-bromo-benzothiazole
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, handling and disposing of specialized reagents like 6-Benzyloxy-2-bromo-benzothiazole requires a thorough understanding of its potential hazards and the regulatory landscape governing its disposal. This guide provides a comprehensive, step-by-step approach to safely manage and dispose of this compound, ensuring the protection of laboratory personnel and the environment.
Hazard Identification and Risk Assessment
Before any handling or disposal procedures are initiated, a thorough risk assessment is paramount. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, we can infer its likely hazards based on its chemical structure—a halogenated benzothiazole derivative.
Key Potential Hazards:
-
Toxicity: Benzothiazole and its derivatives can be toxic if swallowed, in contact with skin, or if inhaled.[1] They can also cause serious eye irritation.[1]
-
Environmental Hazard: Many halogenated organic compounds are harmful to aquatic life.[2] Improper disposal can lead to long-term environmental contamination.[3]
-
Reactivity: While stable under normal conditions, it may be incompatible with strong oxidizing agents.[4]
Personal Protective Equipment (PPE):
A steadfast commitment to safety necessitates the use of appropriate PPE. The following should be considered the minimum requirement when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[2][5] | To protect against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemically-resistant gloves (e.g., Nitrile rubber).[6] | To prevent skin contact, as the substance may be harmful.[1] |
| Body Protection | A lab coat or chemical-resistant apron.[7][8] | To protect against accidental spills and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood is essential.[8] If vapors or aerosols are generated, a respirator may be required.[5] | To minimize inhalation exposure, which can be a route of toxicity.[1] |
Waste Segregation and Collection: A Procedural Workflow
Proper segregation of chemical waste at the point of generation is a cornerstone of safe laboratory practice and regulatory compliance.[9] this compound, as a halogenated organic compound, must be collected separately from non-halogenated waste.[10][11] This is crucial for both safety and economic reasons, as the disposal methods and costs for these two streams differ significantly.[10]
Step-by-Step Collection Protocol:
-
Container Selection: Choose a waste container that is in good condition and chemically compatible with this compound.[9] High-density polyethylene (HDPE) or glass containers are generally suitable. The container must have a secure, leak-proof screw cap.[9][11]
-
Labeling: The waste container must be clearly labeled as "HAZARDOUS WASTE".[9][10] The label must also include the full chemical name, "this compound," and an indication of its hazards (e.g., "Toxic," "Environmental Hazard"). Do not use abbreviations or chemical formulas.[9][10]
-
Accumulation: Collect the waste in a designated "satellite accumulation area" (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.[9]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[9][11] Do not leave a funnel in the container.[9]
-
Segregation: Ensure the container for halogenated waste is physically separated from containers of incompatible materials, such as acids and bases.[9]
Spill Management and Emergency Procedures
In the event of a spill, a prompt and informed response is critical to mitigate potential exposure and environmental contamination.
Immediate Actions for a Spill:
-
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.
-
Assess the Spill: Determine the extent of the spill. For small, manageable spills, laboratory personnel with the appropriate training and PPE may proceed with cleanup. For large or unmanageable spills, contact your institution's Environmental Health & Safety (EHS) department immediately.[9]
-
Containment and Cleanup:
-
Disposal of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.
Regulatory Compliance and Final Disposal
The disposal of this compound is governed by regulations from agencies such as the Environmental Protection Agency (EPA).[3] As a halogenated organic compound, it falls under specific waste categories that dictate its final disposal method, which is typically incineration at a permitted hazardous waste facility.
Key Regulatory Points:
-
RCRA: The Resource Conservation and Recovery Act (RCRA) provides the framework for the "cradle-to-grave" management of hazardous waste.[3]
-
Waste Codes: Your institution's EHS department will assign the appropriate EPA hazardous waste codes to the waste stream.
-
Accumulation Time Limits: Once a waste container is full, there are strict time limits for its removal from the SAA.[9] Additionally, there are limits on how long waste can be stored at a facility's central accumulation area, depending on the facility's generator status.
-
Documentation: All hazardous waste generation and disposal must be meticulously documented.[3]
It is imperative that laboratory personnel work closely with their institution's EHS department to ensure all disposal activities are in full compliance with local, state, and federal regulations. Never dispose of this compound down the drain or in the regular trash.[3][10]
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Columbia University. Hazardous Chemical Waste Management Guidelines.
- Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
- Western Kentucky University. Hazardous & Regulated Waste Management Guide.
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - Benzothiazole.
- Synerzine. (2019, February 15). SAFETY DATA SHEET Benzothiazole.
- Fisher Scientific. SAFETY DATA SHEET - 2-Cyanomethyl-1,3-benzothiazole.
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 1,3-Benzothiazole-2-carbaldehyde, 97%.
- Cole-Parmer. Material Safety Data Sheet - 2,2'-Dithio(bis)benzothiazole, 94%.
- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - 6-Bromobenzothiazole.
- Henkel. (2021). Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021.
- Safety Data Sheet. (2024, November 4). 101630 - Benzothiazole.
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- 10. wku.edu [wku.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
A Senior Application Scientist's Guide to the Safe Handling of 6-Benzyloxy-2-bromo-benzothiazole
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 6-Benzyloxy-2-bromo-benzothiazole. As a trusted partner in your research, we aim to provide value beyond the product itself, ensuring you can work safely and effectively. The benzothiazole scaffold is a cornerstone in many pharmacologically active molecules, and its derivatives are of significant interest in medicinal chemistry for their potential biological activities, including anticancer and antimicrobial properties.[1][2]
Hazard Assessment: Understanding the Risk Profile
The primary hazards associated with analogous benzothiazole compounds are acute toxicity, irritation, and potential long-term health effects.[3] Handling this compound requires strict adherence to safety protocols to mitigate these risks.
| Hazard Category | Description | Representative Compounds & Citations |
| Acute Toxicity (Oral, Dermal) | Toxic if swallowed or in contact with skin.[3] Accidental ingestion or skin absorption can lead to systemic toxicity. | Benzothiazole, 6-Bromobenzothiazole[3][4] |
| Acute Toxicity (Inhalation) | Harmful if inhaled.[3] Vapors, dust, or aerosols can cause respiratory irritation and may be toxic. | Benzothiazole, 2-Bromobenzothiazole[3][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. Direct contact can result in significant eye damage. | Benzothiazole, 6-Bromobenzothiazole |
| Skin Corrosion/Irritation | Causes skin irritation. Prolonged contact may lead to dermatitis or burns. | 6-Bromobenzothiazole[4] |
| Environmental Hazard | Harmful to aquatic life.[3] Proper disposal is critical to prevent environmental contamination. | Benzothiazole[3] |
Engineering Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the last line of defense. Before you even select your gloves, ensure the proper engineering controls are in place and functional.
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be performed inside a properly functioning chemical fume hood.[6][7] This is non-negotiable and serves to control exposure via inhalation.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive vapors.[4][8]
-
Safety Stations: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4][8]
Personal Protective Equipment (PPE): A Multi-Layered Approach
Given the compound's presumed toxicity profile, a comprehensive PPE strategy is required.
| Protection Type | Specification | Rationale & Causality |
| Eye & Face Protection | ANSI Z87.1 compliant chemical splash goggles.[9] A full-face shield should be worn over the goggles when handling larger quantities (>5g) or during procedures with a high splash risk (e.g., quenching a reaction).[9] | Protects against splashes and aerosols, preventing severe eye irritation or damage.[4] Standard safety glasses are insufficient. |
| Skin & Body Protection | Gloves: Nitrile gloves are a standard requirement for handling organic substances.[6][7] For prolonged operations, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for defects before use.[10] Lab Coat: A flame-resistant (FR) lab coat with long sleeves and tight-fitting cuffs is mandatory.[11] Clothing: Long pants and closed-toe, closed-heel shoes must be worn at all times in the laboratory.[6][11] Avoid synthetic clothing which can melt in a fire.[11] | The primary routes of exposure for similar compounds are dermal contact and absorption.[3] A lab coat protects clothing and skin from contamination.[6] Proper attire prevents direct skin contact with spills. |
| Respiratory Protection | Not typically required when all work is conducted within a certified chemical fume hood. However, if there is a potential for exposure limits to be exceeded (e.g., major spill, failure of fume hood), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4][8] | This provides a final barrier against inhaling harmful vapors or aerosols, which are known hazards for this class of compounds.[12] |
Operational & Disposal Plans: From Benchtop to Waste
A clear, step-by-step plan ensures safety and procedural integrity throughout the workflow.
Experimental Protocol: Safe Handling Workflow
-
Preparation: Before handling the compound, put on all required PPE (lab coat, goggles, gloves).
-
Weighing: Tare a suitable container inside the chemical fume hood. Weigh the this compound directly in the fume hood. Avoid weighing on an open bench.
-
Transfer: Use a spatula or powder funnel for solid transfers. If dissolving in a solvent, add the solvent to the solid within the fume hood. Cap the container immediately after use.
-
Reaction: Conduct the reaction in a sealed vessel or under an inert atmosphere within the fume hood.
-
Post-Reaction Workup: All quenching, extraction, and purification steps must remain within the fume hood.
-
Decontamination: After handling is complete, wipe down the work area in the fume hood with an appropriate solvent. Remove gloves and wash hands thoroughly with soap and water.[8]
Disposal Plan: Managing Halogenated Waste
As a brominated organic compound, this compound must be disposed of as halogenated waste. Never pour it down the drain.[6][7]
-
Segregation: Maintain a dedicated, clearly labeled waste container for "Halogenated Organic Waste".[6][7][13]
-
Collection: Collect all waste containing this compound, including reaction residues, contaminated solvents, and soiled materials (e.g., silica gel, filter paper), in this container.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full list of its chemical contents. Do not use abbreviations.[13]
-
Storage: Keep the halogenated waste container sealed when not in use and store it in a designated, well-ventilated satellite accumulation area, preferably within secondary containment.[13][14]
-
Disposal Request: When the container is nearly full, follow your institution's protocol to request a pickup from the Environmental Health and Safety (EH&S) department.[14]
Mandatory Visualization: Safe Handling & Disposal Workflow
The following diagram outlines the critical decision points and procedural flow for safely managing this compound in the laboratory.
Caption: Workflow for handling this compound.
References
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. Available at: [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. Available at: [Link]
-
Safe Handling & Disposal of Organic Substances – HSC Chemistry. Science Ready. Available at: [Link]
-
Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. Available at: [Link]
-
Disposal Standards. Department of Biology, University of York. Available at: [Link]
-
Flame Resistant PPE. Department of Chemistry and Biochemistry, The Ohio State University. Available at: [Link]
-
Benzothiazole Safety Data Sheet. DC Fine Chemicals. Available at: [Link]
-
The gear meant to protect firefighters may carry hidden dangers. ScienceDaily. Available at: [Link]
-
Flame Resistant PPE | Department of Chemistry and Biochemistry. The Ohio State University. Available at: [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. Available at: [Link]
-
Personal protective equipment for preparing toxic drugs. GERPAC. Available at: [Link]
-
Benzothiazole Safety Data Sheet. Synerzine. Available at: [Link]
-
Biological Aspects of Emerging Benzothiazoles: A Short Review. SciSpace. Available at: [Link]
-
Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. ScienceDirect. Available at: [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. fishersci.com [fishersci.com]
- 6. hscprep.com.au [hscprep.com.au]
- 7. scienceready.com.au [scienceready.com.au]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.osu.edu]
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- 11. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.ohio-state.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
